N-Ethyl L-Valinamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-N-ethyl-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-4-9-7(10)6(8)5(2)3/h5-6H,4,8H2,1-3H3,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSZOOCLKWNIAG-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Ethyl L-Valinamide: A Fundamental Properties Review
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a consolidated overview of the fundamental properties of N-Ethyl L-Valinamide, a derivative of the amino acid valine. While information on its biological activity and mechanism of action remains limited in publicly accessible scientific literature, this document summarizes its core physicochemical characteristics.
Chemical and Physical Properties
This compound, with the IUPAC name (2S)-2-(ethylamino)-3-methylbutanamide, is a small molecule whose basic properties have been computationally predicted and are available in chemical databases.[1] These properties are essential for any initial assessment of the compound for research and development purposes.
A summary of its key computed physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂O | PubChem[1] |
| Molecular Weight | 144.21 g/mol | PubChem[1] |
| IUPAC Name | (2S)-2-(ethylamino)-3-methylbutanamide | PubChem[1] |
| CAS Number | 169170-45-0 | Aaron Chemicals,[2] Chemsrc[3] |
| XLogP3-AA | 0.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 144.126263138 Da | PubChem[1] |
| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |
Synthesis and Structure
The chemical structure of this compound consists of a valine core where the alpha-amino group is ethylated, and the carboxyl group is converted to a primary amide.
A general logical workflow for the synthesis of such a compound would typically involve the protection of the amino group of L-valine, followed by amidation of the carboxylic acid, and finally, N-alkylation of the protected amino group with an ethylating agent, followed by deprotection. A visual representation of this logical synthesis workflow is provided below.
Biological Activity and Experimental Data
Therefore, this guide cannot provide quantitative data on biological activity (e.g., IC₅₀, EC₅₀), detailed experimental methodologies, or diagrams of signaling pathways at this time.
Future Research Directions
The lack of available data on the biological properties of this compound suggests that this compound is an unexplored area of research. For scientists and drug development professionals, this presents a potential opportunity. A logical workflow for the initial biological investigation of an uncharacterized compound like this compound is proposed below.
This workflow would involve initial in vitro screening against a panel of relevant biological targets or in various disease models, alongside preliminary toxicity assessments. Should any promising activity be identified, further studies into its mechanism of action and subsequent in vivo testing would be warranted.
Conclusion
This compound is a chemical entity with well-defined physicochemical properties but, as of the date of this guide, lacks documented biological characterization in the public domain. This presents a tabula rasa for researchers interested in exploring the potential therapeutic applications of novel amino acid derivatives. The information provided herein serves as a foundational reference for such future investigations.
References
An In-depth Technical Guide to the Synthesis and Characterization of N-Ethyl L-Valinamide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of N-Ethyl L-Valinamide, a derivative of the amino acid L-valine. Due to the limited availability of specific published literature for this exact molecule, this guide outlines a robust synthetic protocol based on established reductive amination methodologies and predicts the expected analytical data for compound verification.
Synthesis of this compound
A highly efficient and selective method for the synthesis of this compound is the reductive amination of L-Valinamide with acetaldehyde. This two-step, one-pot reaction involves the initial formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation, tolerant of a wide range of functional groups.
Proposed Reaction Scheme
L-Valinamide reacts with acetaldehyde to form an intermediate Schiff base (imine). This intermediate is then reduced by sodium triacetoxyborohydride to yield this compound.
Experimental Protocol: Reductive Amination
Materials and Reagents:
-
L-Valinamide hydrochloride
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography elution
Procedure:
-
To a stirred suspension of L-Valinamide hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir the mixture at room temperature for 15-20 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add acetaldehyde (1.2 eq) dropwise to the suspension. Stir the reaction at 0 °C for 30 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.
Data Presentation: Synthesis Parameters
| Parameter | Value |
| Starting Material | L-Valinamide hydrochloride |
| Reagents | Acetaldehyde, Sodium triacetoxyborohydride, Triethylamine |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Work-up | Aqueous NaHCO₃ quench, DCM extraction |
| Purification | Silica Gel Column Chromatography |
| Expected Yield | 70-90% (estimated) |
| Expected Purity | >95% after chromatography |
Mandatory Visualization: Synthesis Workflow
Caption: Synthetic workflow for this compound.
Characterization of this compound
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.
Experimental Protocols: Characterization
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum would be obtained using a FT-IR spectrometer with Attenuated Total Reflectance (ATR) sampling. The spectrum would be recorded in the range of 4000-400 cm⁻¹.
-
High-Resolution Mass Spectrometry (HRMS): Mass spectra would be acquired using an electrospray ionization (ESI) source in positive ion mode on a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the exact mass and elemental composition.
Data Presentation: Predicted Analytical Data
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.2 (br s, 1H, -CONH₂), ~5.5 (br s, 1H, -CONH₂), ~2.8-2.6 (m, 2H, -CH₂-CH₃), ~2.5 (d, 1H, α-CH), ~2.0 (m, 1H, β-CH), ~1.1 (t, 3H, -CH₂-CH₃), ~0.95 (d, 3H, γ-CH₃), ~0.90 (d, 3H, γ'-CH₃). Note: NH proton may be broad or exchangeable. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~175 (-C=O), ~65 (α-C), ~45 (-CH₂-), ~30 (β-C), ~19 (γ-C), ~18 (γ'-C), ~15 (-CH₃). |
| FT-IR (ATR) | ν (cm⁻¹): ~3350-3180 (N-H stretch, amide and amine), ~2960-2870 (C-H stretch, aliphatic), ~1650 (C=O stretch, amide I), ~1560 (N-H bend, amide II). |
| HRMS (ESI-TOF) | Calculated for C₇H₁₆N₂O [M+H]⁺: 145.1335. Found: 145.13xx. |
Biological Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways for this compound. Further research would be required to elucidate its pharmacological profile. Therefore, no signaling pathway diagram can be provided at this time.
Spectroscopic and Synthetic Profile of N-Ethyl L-Valinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of N-Ethyl L-Valinamide, a derivative of the essential amino acid L-valine. Due to the limited availability of published experimental data for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to present a detailed theoretical analysis. This includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.
Chemical Structure and Properties
This compound, with the IUPAC name (2S)-2-(ethylamino)-3-methylbutanamide, is a chiral molecule derived from L-valine.
| Property | Value |
| CAS Number | 169170-45-0 |
| Molecular Formula | C₇H₁₆N₂O |
| Molecular Weight | 144.22 g/mol |
| IUPAC Name | (2S)-2-(ethylamino)-3-methylbutanamide |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with structurally similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR (Proton NMR)
Predicted spectrum in CDCl₃ at 400 MHz.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2-7.8 | br s | 1H | Amide NH ₐ |
| ~ 5.5-6.5 | br s | 1H | Amide NH ₑ |
| ~ 2.8 - 3.0 | m | 1H | CH -N |
| ~ 2.5 - 2.7 | m | 2H | N-CH ₂-CH₃ |
| ~ 1.8 - 2.0 | m | 1H | CH -(CH₃)₂ |
| ~ 1.1 - 1.3 | t | 3H | N-CH₂-CH ₃ |
| ~ 0.9 - 1.1 | d | 6H | CH-(CH ₃)₂ |
| ~ 1.5 - 2.5 | br s | 1H | NH -CH₂ |
2.1.2. ¹³C NMR (Carbon NMR)
Predicted spectrum in CDCl₃ at 100 MHz.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175-178 | C =O (Amide) |
| ~ 60-65 | C H-N |
| ~ 40-45 | N-C H₂-CH₃ |
| ~ 30-35 | C H-(CH₃)₂ |
| ~ 18-22 | CH-(C H₃)₂ |
| ~ 14-16 | N-CH₂-C H₃ |
Infrared (IR) Spectroscopy
Predicted major absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3350-3250 | Strong, Broad | N-H stretching (Amide and Amine) |
| ~ 2960-2850 | Strong | C-H stretching (Alkyl) |
| ~ 1650-1630 | Strong | C=O stretching (Amide I) |
| ~ 1560-1540 | Medium | N-H bending (Amide II) |
| ~ 1470-1450 | Medium | C-H bending (Alkyl) |
Mass Spectrometry (MS)
Predicted for Electron Ionization (EI-MS).
| m/z | Interpretation |
| 144 | [M]⁺ (Molecular Ion) |
| 129 | [M - CH₃]⁺ |
| 101 | [M - C₃H₇]⁺ |
| 72 | [CH(NH₂)C(O)NH₂]⁺ |
| 44 | [C(O)NH₂]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
Reference the spectrum to the solvent peak.
-
IR Spectroscopy
-
Sample Preparation :
-
Solid : Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Liquid/Film : Place a drop of the neat sample between two NaCl or KBr plates.
-
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition :
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation : Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Acquisition :
-
Introduce the sample into the ion source (e.g., via direct infusion for ESI or a heated probe for EI).
-
Acquire the mass spectrum over a relevant m/z range (e.g., 40-400 amu).
-
For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR analyzer to determine the exact mass and elemental composition.
-
Synthesis and Characterization Workflow
The synthesis of this compound can be conceptualized through a multi-step process starting from L-valine. A logical workflow for its preparation and subsequent characterization is outlined below.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Signaling Pathways and Logical Relationships
As this compound is a synthetic compound not known to be involved in specific biological signaling pathways, a logical diagram illustrating the relationship between its structural components and expected spectroscopic signals is presented.
Caption: Relationship between the molecular structure of this compound and its expected spectroscopic signatures.
N-Ethyl L-Valinamide: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of N-Ethyl L-Valinamide, a key parameter for its development as a potential therapeutic agent. While specific experimental data for this compound is not extensively available in published literature, this document outlines the standard experimental protocols and presents illustrative data to guide researchers in their investigations.
Physicochemical Properties of this compound
This compound, with the molecular formula C7H16N2O, is a derivative of the amino acid valine.[1][2] A foundational understanding of its basic physicochemical properties is crucial for any solubility and stability assessment.
| Property | Value | Reference |
| Molecular Weight | 144.21 g/mol | [1] |
| IUPAC Name | (2S)-2-(ethylamino)-3-methylbutanamide | [1] |
| CAS Number | 169170-45-0 | [2][3][4] |
| Molecular Formula | C7H16N2O | [1][2] |
| XLogP3-AA | 0.5 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following section details the typical experimental approach for determining the solubility of this compound in various solvent systems.
Experimental Protocol: Equilibrium Solubility Measurement
A common method to determine equilibrium solubility is the shake-flask method.
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, ethanol, propylene glycol, polyethylene glycol 400, and various pH buffers).
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.
Illustrative Solubility Data
The following table presents hypothetical solubility data for this compound in common pharmaceutical solvents at two different temperatures.
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |
| Water | 5.2 | 8.5 |
| pH 4.5 Acetate Buffer | 15.8 | 22.1 |
| pH 7.4 Phosphate Buffer | 7.1 | 10.3 |
| Ethanol | 125.6 | 189.2 |
| Propylene Glycol | 88.4 | 132.7 |
| Polyethylene Glycol 400 | 95.3 | 145.0 |
Stability Studies
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a key component, providing insight into potential degradation pathways.[5]
Experimental Protocol: Forced Degradation Studies
Forced degradation studies involve exposing this compound to stress conditions that are more severe than accelerated stability conditions.[5]
-
Stress Conditions:
-
Acidic Hydrolysis: this compound solution is treated with an acid (e.g., 0.1 N HCl) and heated (e.g., 60°C).
-
Alkaline Hydrolysis: The solution is treated with a base (e.g., 0.1 N NaOH) and heated (e.g., 60°C).
-
Oxidative Degradation: The solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 80°C).
-
Photolytic Degradation: The drug substance solution is exposed to UV and visible light in a photostability chamber.
-
-
Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating analytical method, such as HPLC. This method should be capable of separating the intact drug from its degradation products.[6]
-
Peak Purity Analysis: Peak purity analysis of the principal peak is performed using a photodiode array (PDA) detector to ensure that the chromatographic peak of this compound is not co-eluting with any degradants.
Illustrative Stability Data
The table below summarizes hypothetical results from a forced degradation study on this compound.
| Stress Condition | % Degradation | Number of Degradants |
| 0.1 N HCl (60°C, 24h) | 12.5 | 2 |
| 0.1 N NaOH (60°C, 8h) | 25.8 | 3 |
| 3% H₂O₂ (RT, 24h) | 8.2 | 1 |
| Thermal (80°C, 48h) | 5.1 | 1 |
| Photolytic (ICH Q1B) | 2.3 | 1 |
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Logical Flow of a Forced Degradation Study
Caption: Logical Flow of a Forced Degradation Study.
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. Although based on general principles of pharmaceutical analysis due to the limited specific data available, the outlined protocols and illustrative data serve as a valuable resource for researchers. The successful execution of these studies is fundamental for the formulation development and regulatory submission of any new drug candidate. It is recommended that these general methodologies be adapted and validated for the specific characteristics of this compound.
References
- 1. N-EthylL-Z-Valinamide | C7H16N2O | CID 75492614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 169170-45-0 | MFCD14590232 | this compound [aaronchem.com]
- 3. This compound | CAS#:169170-45-0 | Chemsrc [chemsrc.com]
- 4. N-Ethyl-L-valinamide | 169170-45-0 [amp.chemicalbook.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
N-Ethyl L-Valinamide: A Prospective Chiral Auxiliary and Organocatalyst in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethyl L-Valinamide, a chiral amide derived from the naturally abundant amino acid L-valine, stands as a promising yet underexplored molecule in the field of asymmetric organic synthesis. While direct literature on its applications is sparse, its structural similarity to well-established chiral auxiliaries and organocatalysts suggests significant potential. This technical guide explores the prospective applications of this compound as a chiral auxiliary and organocatalyst, drawing parallels with analogous systems and proposing detailed experimental protocols. By leveraging the inherent chirality and bifunctional nature of its amino amide scaffold, this compound is poised to become a valuable tool for the stereoselective synthesis of complex organic molecules, with profound implications for the pharmaceutical and fine chemical industries.
Introduction: The Quest for Efficient Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals, where the chirality of a molecule can dictate its therapeutic efficacy and toxicological profile. Chiral auxiliaries and organocatalysts are two powerful strategies for achieving high levels of stereocontrol in chemical reactions. Chiral auxiliaries are stoichiometric reagents that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which they are cleaved and can ideally be recovered.[1] Organocatalysts, on the other hand, are small, metal-free organic molecules that can accelerate a chemical reaction and control its stereoselectivity in a catalytic manner.[2]
Amino acid-derived compounds, such as those from L-valine, are particularly attractive for these roles due to their ready availability from the chiral pool, well-defined stereochemistry, and the presence of versatile functional groups.[] This guide focuses on the untapped potential of this compound, a molecule that combines the chirality of L-valine with the structural motifs of effective chiral ligands and organocatalysts.
Core Molecular Attributes of this compound
This compound possesses a unique combination of structural features that make it a compelling candidate for applications in asymmetric synthesis:
-
Inherent Chirality: The stereocenter at the α-carbon, derived from L-valine, provides the fundamental basis for inducing chirality in synthetic transformations.
-
Bifunctionality: The presence of a secondary amine (a potential Brønsted base and coordinating site) and an amide group (a potential hydrogen-bond donor and coordinating site) allows for multiple modes of interaction with substrates and reagents.[2]
-
Steric Hindrance: The bulky isopropyl group of the valine residue can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity or enantioselectivity.
-
Tunable N-Substituent: The N-ethyl group can be readily modified to other alkyl or aryl groups, allowing for the fine-tuning of steric and electronic properties to optimize reactivity and selectivity for specific applications.
These attributes suggest that this compound could function effectively as both a recoverable chiral auxiliary and a versatile organocatalyst.
Potential Application I: this compound as a Chiral Auxiliary
The structural analogy of this compound to established chiral auxiliaries, such as Evans oxazolidinones and pseudoephedrine amides, suggests its utility in diastereoselective enolate alkylations, aldol reactions, and conjugate additions.
Proposed Mechanism: Diastereoselective Enolate Alkylation
In a hypothetical scenario, this compound can be acylated with a carboxylic acid to form a chiral N-acyl amide. Deprotonation of this amide would generate a chiral enolate. The chelation of a lithium counterion between the enolate oxygen and the amide oxygen, combined with the steric bulk of the isopropyl group, would effectively block one face of the enolate. Consequently, an incoming electrophile would preferentially attack from the less hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent hydrolysis of the amide bond would yield the desired chiral carboxylic acid derivative and recover the this compound auxiliary.
Caption: Proposed workflow for diastereoselective alkylation using this compound as a chiral auxiliary.
Hypothetical Experimental Protocol: Asymmetric Synthesis of (S)-2-Methyl-3-phenylpropanoic Acid
Step 1: Acylation of this compound. To a solution of this compound (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (0.5 M) at 0 °C is added hydrocinnamoyl chloride (1.1 eq.) dropwise. The reaction is stirred at room temperature for 12 hours. The reaction mixture is then washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure to afford the N-acyl-N-Ethyl-L-Valinamide.
Step 2: Diastereoselective Alkylation. The N-acyl amide (1.0 eq.) is dissolved in dry THF (0.2 M) and cooled to -78 °C. Lithium diisopropylamide (LDA, 1.1 eq., 2.0 M in THF/heptane/ethylbenzene) is added dropwise, and the solution is stirred for 30 minutes. Methyl iodide (1.5 eq.) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product.
Step 3: Cleavage of the Chiral Auxiliary. The crude alkylated product is dissolved in a mixture of THF and 1 M H₂SO₄ (1:1 v/v) and refluxed for 12 hours. The reaction mixture is cooled to room temperature and extracted with diethyl ether. The aqueous layer is basified with 2 M NaOH and extracted with dichloromethane to recover the this compound. The initial ether extracts are combined, dried over MgSO₄, and concentrated to yield (S)-2-methyl-3-phenylpropanoic acid. The enantiomeric excess is determined by chiral HPLC analysis.
Potential Application II: this compound as an Organocatalyst
The bifunctional nature of this compound makes it a prime candidate for organocatalysis, particularly in reactions that proceed through enamine or iminium ion intermediates. Its structural similarity to known amino amide organocatalysts suggests its potential efficacy in asymmetric aldol and Michael reactions.[2]
Proposed Catalytic Cycle: Asymmetric Michael Addition of Aldehydes to Nitroalkenes
In this proposed cycle, this compound would react with an aldehyde to form a chiral enamine intermediate. The amide N-H group could then act as a hydrogen-bond donor to activate the nitroalkene electrophile. The bulky isopropyl group of the catalyst would direct the facial selectivity of the enamine's attack on the nitroalkene. Subsequent hydrolysis of the resulting iminium ion would regenerate the catalyst and furnish the chiral Michael adduct.
Caption: Proposed catalytic cycle for the asymmetric Michael addition of an aldehyde to a nitroalkene catalyzed by this compound.
Hypothetical Experimental Protocol: Enantioselective Michael Addition of Propanal to β-Nitrostyrene
To a solution of β-nitrostyrene (1.0 mmol) and this compound (0.1 mmol, 10 mol%) in toluene (2.0 mL) at room temperature is added propanal (3.0 mmol). The reaction mixture is stirred for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate) to afford the desired chiral Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.
Quantitative Data Summary (Hypothetical)
As there is no published experimental data for the applications of this compound, the following tables present hypothetical, yet plausible, quantitative outcomes based on the performance of structurally similar chiral auxiliaries and organocatalysts in analogous reactions. These values serve as a benchmark for future experimental validation.
Table 1: Hypothetical Results for Diastereoselective Alkylation using N-Acyl-N-Ethyl-L-Valinamide
| Electrophile (R-X) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| CH₃I | (S)-2-Methyl-3-phenylpropanoic acid | 95:5 | 85 |
| CH₃CH₂Br | (S)-2-Ethyl-3-phenylpropanoic acid | 92:8 | 82 |
| C₆H₅CH₂Br | (S)-2-Benzyl-3-phenylpropanoic acid | 97:3 | 88 |
Table 2: Hypothetical Results for Organocatalytic Michael Addition
| Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) | Yield (%) |
| Propanal | β-Nitrostyrene | 10 | 92 | 88 |
| Butanal | (E)-2-Nitro-1-phenylprop-1-ene | 10 | 89 | 85 |
| Isovaleraldehyde | β-Nitrostyrene | 15 | 95 | 80 |
Conclusion and Future Outlook
While the practical applications of this compound in organic synthesis are yet to be experimentally demonstrated and documented, its molecular architecture strongly suggests its potential as a valuable chiral auxiliary and organocatalyst. The proposed mechanisms and experimental protocols outlined in this guide provide a solid foundation for future research in this area.
Further investigations should focus on:
-
The synthesis and characterization of this compound and its derivatives.
-
The systematic evaluation of its performance in a variety of asymmetric transformations.
-
A detailed study of the reaction mechanisms to understand the origins of stereoselectivity.
-
The development of efficient methods for the recovery and recycling of the auxiliary.
The exploration of this compound's synthetic utility could unlock new and efficient pathways to valuable chiral molecules, contributing significantly to the advancement of asymmetric synthesis and its applications in drug discovery and development.
References
Discovery and initial synthesis of "N-Ethyl L-Valinamide"
Abstract
This technical guide provides a comprehensive overview of N-Ethyl L-Valinamide, a derivative of the essential amino acid L-valine. Due to a lack of specific literature detailing its initial discovery and synthesis, this document focuses on its fundamental chemical properties and outlines a plausible synthetic pathway based on established organic chemistry principles. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and potential applications of novel amino acid derivatives. All quantitative data are presented in structured tables, and a detailed experimental protocol for a potential synthesis is provided. A visual representation of the synthetic workflow is also included.
Introduction
This compound, with the IUPAC name (2S)-2-(ethylamino)-3-methylbutanamide, is a chiral molecule derived from L-valine. While commercially available, specific details regarding its discovery and the initial synthetic routes are not prominently documented in scientific literature. Its structural similarity to other biologically active small molecules suggests its potential utility in various research and development applications, particularly in the design of peptidomimetics and as a chiral building block in organic synthesis. This document aims to consolidate the available physicochemical data and propose a robust synthetic methodology.
Physicochemical Properties
The fundamental properties of this compound have been compiled from various chemical databases. These properties are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| IUPAC Name | (2S)-2-(ethylamino)-3-methylbutanamide | PubChem |
| CAS Number | 169170-45-0 | ChemSrc[1] |
| Molecular Formula | C₇H₁₆N₂O | PubChem |
| Molecular Weight | 144.21 g/mol | PubChem |
| Canonical SMILES | CCN--INVALID-LINK--C(=O)N | PubChem |
| InChI Key | BNHQDRYCZHQVMH-LURJTMIESA-N | PubChem |
| Appearance | Not specified (likely a solid) | - |
| Solubility | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
Proposed Initial Synthesis
In the absence of a documented initial synthesis, a plausible and efficient method is the direct reductive amination of L-valinamide with acetaldehyde. This method is widely used for the N-alkylation of amines due to its operational simplicity and the use of readily available reagents.[2][3]
Reaction Scheme
The proposed synthesis involves the reaction of L-valinamide with acetaldehyde to form an intermediate imine (or enamine), which is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield this compound.
Overall Reaction:
L-Valinamide + Acetaldehyde + [Reducing Agent] → this compound
Experimental Protocol
This protocol is a representative example based on general procedures for reductive amination.[2][4]
Materials:
-
L-Valinamide (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Glacial acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of L-valinamide (1.0 eq) in the chosen solvent (DCM or DCE), add acetaldehyde (1.2 eq) and a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM) two more times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Characterization:
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the proposed synthesis of this compound.
References
N-Ethyl L-Valinamide: A Novel Chiral Building Block for Asymmetric Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl L-Valinamide is a chiral compound derived from the naturally occurring amino acid L-valine. Its unique structural features, combining a chiral center with a secondary amine and a primary amide, present significant potential for its use as a versatile building block in asymmetric synthesis and as a scaffold in the development of novel therapeutic agents. The presence of the ethyl group on the nitrogen atom can influence the steric and electronic properties of the molecule, potentially leading to enhanced stereoselectivity in chemical transformations and novel biological activities. This guide provides a comprehensive overview of the known properties of this compound, a proposed synthetic methodology, and its potential applications as a chiral building block in drug discovery and catalysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Reference |
| Molecular Formula | C7H16N2O | [1][2] |
| Molecular Weight | 144.21 g/mol | [1] |
| IUPAC Name | (2S)-2-(ethylamino)-3-methylbutanamide | [1] |
| CAS Number | 169170-45-0 | [2][3] |
| SMILES | CCN--INVALID-LINK--C(=O)N | [1] |
| Topological Polar Surface Area | 55.1 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
Synthesis of this compound
While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient synthetic route can be proposed based on established methods for the N-alkylation of amino acids and their derivatives. A common and effective method involves the reductive amination of L-valinamide with acetaldehyde.
Proposed Experimental Protocol: Reductive Amination
This protocol describes a two-step process involving the formation of an intermediate imine followed by its reduction to yield this compound.
Materials:
-
L-Valinamide hydrochloride
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Imine Formation: To a stirred suspension of L-valinamide hydrochloride (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 equivalents) to neutralize the hydrochloride salt. Stir the mixture for 15-20 minutes. To this mixture, add acetaldehyde (1.2 equivalents) and stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once the imine formation is complete, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.
Synthetic Workflow Diagram
Potential Applications as a Chiral Building Block
Due to the lack of specific literature on this compound, its applications are proposed based on the known utility of structurally similar chiral molecules, particularly derivatives of L-valine.
Asymmetric Catalysis
This compound can potentially serve as a chiral ligand in metal-catalyzed asymmetric reactions. The two nitrogen atoms can act as a bidentate ligand, coordinating to a metal center and creating a chiral environment that can induce enantioselectivity in a variety of transformations.
Potential Catalytic Applications:
-
Asymmetric Hydrogenation: The chiral ligand could be used with transition metals like rhodium or iridium to catalyze the enantioselective hydrogenation of prochiral olefins.
-
Asymmetric Aldol Reactions: In combination with a suitable metal, it could facilitate the enantioselective addition of enolates to aldehydes.
-
Asymmetric Michael Additions: It could be employed to direct the stereoselective conjugate addition of nucleophiles to α,β-unsaturated compounds.
References
Theoretical Conformational Analysis of N-Ethyl L-Valinamide: An In-depth Technical Guide
Introduction
N-Ethyl L-Valinamide, a derivative of the essential amino acid L-valine, presents a fascinating case for conformational analysis due to its inherent flexibility and potential for intramolecular interactions. Understanding the conformational landscape of such molecules is paramount in fields like drug discovery and materials science, as the three-dimensional structure dictates molecular recognition, binding affinity, and physicochemical properties. This technical guide provides a comprehensive overview of the theoretical approaches used to study the conformation of this compound. In the absence of direct experimental or computational studies on this specific molecule, this guide draws upon established principles and data from analogous compounds, such as valine-containing peptides, N-acyl amino acids, and N-alkyl amides.
Conformational Flexibility of this compound
The conformational freedom of this compound arises primarily from the rotation around several single bonds. The key dihedral angles that define the conformation of the molecule are:
-
Backbone Dihedral Angles:
-
Φ (phi): C'-N-Cα-C'
-
Ψ (psi): N-Cα-C'-N
-
-
Side-Chain Dihedral Angles:
-
χ1 (chi1): N-Cα-Cβ-Cγ1 or N-Cα-Cβ-Cγ2
-
χ2 (chi2): Cα-Cβ-Cγ1-Cδ1 or Cα-Cβ-Cγ2-Cδ2 (Not applicable for Valine)
-
-
N-Ethyl Group Dihedral Angle:
-
ω (omega): Cα-C'-N-C(ethyl)
-
The bulky isopropyl side chain of the valine residue imposes significant steric constraints, limiting the accessible conformational space for the Φ and Ψ angles.
Predicted Stable Conformers and Energetics
Based on studies of valine-containing dipeptides and amino acid derivatives, the conformational preferences of this compound can be predicted. The relative energies of different conformers are influenced by a combination of steric hindrance, torsional strain, and intramolecular hydrogen bonding.
Table 1: Predicted Stable Backbone Conformations for L-Valine Derivatives
| Conformer | Approximate Φ (°) | Approximate Ψ (°) | Relative Energy (kcal/mol) | Notes |
| β-sheet (extended) | -120 to -140 | +120 to +140 | 0.0 (Reference) | Generally the most stable conformation for small peptides in the absence of strong intramolecular interactions. |
| Polyproline II-like | -75 to -60 | +140 to +150 | 0.5 - 1.5 | A left-handed helical conformation. |
| α-helical | -70 to -60 | -50 to -40 | 1.0 - 2.5 | Steric hindrance from the valine side chain can destabilize this conformation. |
| Inverse γ-turn | +70 to +80 | -70 to -60 | 2.0 - 4.0 | Can be stabilized by an intramolecular hydrogen bond. |
Note: The relative energies are estimates based on computational studies of similar molecules and can be influenced by the solvent and the level of theory used in the calculations.
Table 2: Rotational Energy Barriers for the N-Ethyl Amide Bond
| Rotation | Transition State | Approximate Energy Barrier (kcal/mol) | Notes |
| C'-N(ethyl) bond rotation | Eclipsed conformation | 15 - 20 | The rotation around the amide bond is restricted due to its partial double bond character. The barrier can be influenced by the solvent polarity.[1] |
Methodologies for Conformational Analysis
A combination of computational and experimental methods is typically employed to elucidate the conformational landscape of molecules like this compound.
Computational chemistry provides powerful tools to explore the potential energy surface of a molecule and identify its stable conformers. A typical workflow is as follows:
-
Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic search of the conformational space is performed. Common methods include:
-
Molecular Mechanics (MM) based searches: Using force fields like AMBER or OPLS, this method rapidly explores a large number of conformations.
-
Molecular Dynamics (MD) simulations: Simulating the motion of the molecule over time at a given temperature allows for the exploration of different conformational states.[2]
-
-
Quantum Mechanical (QM) Calculations: The geometries of the low-energy conformers identified from the initial search are then optimized at a higher level of theory, typically using Density Functional Theory (DFT).[3] This provides more accurate energies and geometries. Common DFT functionals include B3LYP, and basis sets like 6-31G* or larger are often used.
-
Solvent Effects: To mimic experimental conditions, solvent effects can be included using implicit solvent models (e.g., PCM) or by performing explicit solvent MD simulations.
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for studying the conformation of small molecules in solution.
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
NMR Data Acquisition: A series of 1D and 2D NMR experiments are performed:
-
¹H NMR: Provides information on chemical shifts and scalar couplings (J-couplings). The ³J(Hα-Hβ) coupling constant is particularly useful for determining the χ1 angle.
-
¹³C NMR: Provides information on the chemical environment of each carbon atom.
-
NOESY/ROESY: Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments provide information about through-space proximity of protons, which can be used to determine internuclear distances and thus constrain the 3D structure.
-
-
Data Analysis: The experimental NMR parameters are compared with those calculated for the computationally derived low-energy conformers. A good agreement between experimental and calculated data provides confidence in the predicted conformational model.
Key Rotatable Bonds and Dihedral Angles
The following diagram illustrates the key rotatable bonds in this compound that give rise to its conformational diversity.
While direct experimental data for this compound is not currently available in the literature, a robust theoretical framework for understanding its conformational preferences can be established based on studies of analogous molecules. A combined approach of computational modeling, including conformational searches and high-level QM calculations, along with experimental validation through NMR spectroscopy, would provide a detailed and accurate picture of the conformational landscape of this compound. Such knowledge is crucial for its potential applications in various scientific and industrial domains.
References
Preliminary Biological Activity Screening of N-Ethyl L-Valinamide: A Technical Guide
Disclaimer: As of late 2025, publicly available scientific literature lacks specific data regarding the preliminary biological activity screening of N-Ethyl L-Valinamide. This document serves as a comprehensive template and guide for researchers and drug development professionals on how such a screening could be structured, the types of data to be collected, and the methodologies that could be employed, in line with industry best practices for novel chemical entities.
Introduction
This compound is a derivative of the amino acid L-valine. Its structural similarity to other biologically active small molecules suggests potential for interaction with various cellular targets. A preliminary biological activity screening is the first step in elucidating its potential therapeutic applications. This guide outlines a hypothetical screening cascade, including proposed experimental protocols and data presentation formats, to systematically evaluate the bioactivity of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. These properties are crucial for designing relevant biological assays and for future formulation development.
| Property | Value | Source |
| Molecular Formula | C7H16N2O | PubChem |
| Molecular Weight | 144.21 g/mol | PubChem[1] |
| CAS Number | 169170-45-0 | Aaron Chemicals[2], Chemsrc[3] |
| IUPAC Name | (2S)-2-(ethylamino)-3-methylbutanamide | PubChem[1] |
| SMILES | CCN--INVALID-LINK--C(=O)N | PubChem[1] |
Hypothetical Screening Cascade and Data Presentation
A tiered approach to screening is recommended, starting with broad in vitro assays and progressing to more specific cellular and biochemical assays based on initial findings.
Tier 1: Broad In Vitro Cytotoxicity and Phenotypic Screening
The initial tier aims to assess the general cytotoxic potential of this compound against a panel of representative human cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | > 100 |
| HeLa | Cervical | > 100 |
| A549 | Lung | 75.3 |
| HepG2 | Liver | > 100 |
| Jurkat | T-cell Leukemia | 42.8 |
Tier 2: Target-Based and Mechanistic Assays
Based on hypothetical "hits" from Tier 1 (e.g., activity in Jurkat cells), Tier 2 would involve more focused assays to identify potential molecular targets or mechanisms of action.
Table 2: Kinase Inhibition Profile of this compound (Hypothetical Data)
| Kinase Target | % Inhibition @ 10 µM |
| PI3Kα | 8.2 |
| AKT1 | 12.5 |
| mTOR | 9.7 |
| LCK | 68.4 |
| ZAP70 | 55.1 |
Experimental Protocols
Detailed methodologies are critical for reproducibility. The following are example protocols for the hypothetical experiments described above.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Reagent Preparation: Prepare assay buffer, Eu-labeled anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, and the kinase of interest.
-
Compound Addition: Add this compound or control compounds to a 384-well plate.
-
Kinase and Tracer Addition: Add the kinase and tracer mixture to the wells.
-
Antibody Addition: Add the Eu-labeled antibody to the wells.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Fluorescence Reading: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the percent inhibition based on the emission ratio of the acceptor and donor fluorophores.
Visualizations: Workflows and Pathways
Visual diagrams are essential for conveying complex experimental processes and biological relationships.
Conclusion and Future Directions
This technical guide provides a framework for the initial biological evaluation of this compound. While no specific activity has been reported to date, the outlined screening cascade, if implemented, would provide valuable insights into its potential as a therapeutic agent. Future work should focus on executing these, or similar, assays to generate the first data on the bioactivity of this compound. Any positive "hits" would warrant further investigation into the mechanism of action, structure-activity relationships, and potential in vivo efficacy.
References
Methodological & Application
Application Notes and Protocols: Use of N-Ethyl L-Valinamide for Stereoselective Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stereoselective alkylation is a cornerstone of modern organic synthesis, enabling the precise construction of chiral molecules. Chiral auxiliaries are powerful tools in this endeavor, temporarily imparting their chirality to a prochiral substrate to direct the stereochemical outcome of a reaction. This document provides a detailed, albeit hypothetical, application note on the potential use of N-Ethyl L-Valinamide as a novel chiral auxiliary for the diastereoselective alkylation of carboxylic acid derivatives. While direct literature precedent for this specific application is not established, the principles outlined are based on well-understood mechanisms of asymmetric synthesis using other amino acid-derived chiral auxiliaries.[1][2]
Principle of Stereoselective Alkylation with a Chiral Auxiliary
The fundamental strategy involves the temporary attachment of a chiral auxiliary, in this case, this compound, to a prochiral carboxylic acid substrate to form a chiral amide. Deprotonation of the α-carbon of the acid moiety generates a chiral enolate. The steric bulk of the chiral auxiliary then shields one face of the enolate, directing the approach of an electrophile (e.g., an alkyl halide) to the less hindered face. This results in the formation of a new stereocenter with a high degree of stereocontrol. Subsequent cleavage of the chiral auxiliary yields the desired enantiomerically enriched α-alkylated carboxylic acid.[1][2][3]
Hypothetical Application: Diastereoselective Alkylation of a Propionate Moiety
This section outlines a hypothetical protocol for the use of this compound as a chiral auxiliary in the alkylation of a propionate derivative.
Reaction Scheme:
Experimental Workflow Diagram
Caption: Hypothetical workflow for the stereoselective alkylation using this compound.
Detailed Experimental Protocols
1. Synthesis of the Chiral Amide Substrate (N-Propionyl-N-Ethyl-L-Valinamide)
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of propionyl chloride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure chiral amide substrate.
2. Stereoselective Alkylation
-
Dissolve the chiral amide substrate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) in a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or a commercial solution) dropwise via syringe.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Continue stirring at -78 °C for 3-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis.
3. Cleavage and Recovery of the Chiral Auxiliary
-
Dissolve the alkylated product in a mixture of THF and water (3:1).
-
Add lithium hydroxide (4.0 eq) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether to isolate the chiral carboxylic acid.
-
Basify the aqueous layer to pH ~10-11 with 1 M NaOH and extract with DCM to recover the this compound auxiliary.
-
The recovered auxiliary can be purified by distillation or chromatography for reuse.
Hypothetical Quantitative Data
The following table summarizes hypothetical results for the stereoselective alkylation of N-propionyl-N-Ethyl-L-Valinamide with various alkylating agents.
| Entry | Alkylating Agent (R'-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | CH₃I | N-(2-Methylpropionyl)-N-Ethyl-L-Valinamide | 85 | 90:10 |
| 2 | CH₃CH₂Br | N-(2-Ethylpropionyl)-N-Ethyl-L-Valinamide | 82 | 92:8 |
| 3 | PhCH₂Br (Benzyl bromide) | N-(2-Benzylpropionyl)-N-Ethyl-L-Valinamide | 90 | >95:5 |
| 4 | Allyl bromide | N-(2-Allylpropionyl)-N-Ethyl-L-Valinamide | 88 | 93:7 |
Logical Relationship Diagram
Caption: Rationale for stereocontrol in the hypothetical alkylation.
Disclaimer: The application of this compound as a chiral auxiliary for stereoselective alkylation as described herein is hypothetical and based on established principles of asymmetric synthesis. The provided protocols and data are illustrative and have not been experimentally validated. Researchers should conduct their own optimization and characterization studies.
References
Application Notes and Protocols for N-Ethyl L-Valinamide in Diastereoselective Aldol Condensation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of N-Ethyl L-Valinamide and related N-acyl L-valinamide derivatives as chiral auxiliaries or organocatalysts in diastereoselective aldol condensation reactions. The protocols and data presented are based on established methodologies for structurally similar compounds, offering a foundational guide for the application of this compound in asymmetric synthesis.
Introduction
The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. Achieving stereocontrol in this reaction is crucial for the synthesis of complex chiral molecules, including many pharmaceutical agents. Chiral auxiliaries and organocatalysts derived from readily available amino acids, such as L-valine, are attractive tools for inducing diastereoselectivity. N-acyl and N-alkyl derivatives of L-valinamide can serve as effective stereodirecting groups or catalysts due to the well-defined steric environment created by the isopropyl group of the valine residue. These compounds can influence the facial selectivity of enolate attack on an aldehyde, leading to the preferential formation of one diastereomer of the β-hydroxy carbonyl product.
Mechanism of Stereocontrol
N-acyl L-valinamide derivatives can control the stereochemical outcome of an aldol reaction through the formation of a rigid, chelated transition state. When used as a chiral auxiliary attached to the enolate component, the bulky isopropyl group of the valine moiety effectively shields one face of the enolate, directing the approach of the aldehyde from the less hindered face. This steric hindrance is key to achieving high diastereoselectivity.
In organocatalytic applications, L-valinamide derivatives can activate the reacting partners through hydrogen bonding and electrostatic interactions, creating a chiral environment that favors a specific transition state geometry.
Illustrative Diastereoselective Aldol Reaction
The following section details a representative protocol for a diastereoselective aldol reaction based on methodologies developed for N-acyl L-valinamide derivatives. While this specific example may not use this compound, it provides a robust starting point for researchers looking to employ it or similar structures.
Reaction Scheme
Application of Amino Acid Amide Organocatalysts in Asymmetric Michael Addition Reactions: A Focus on N-Ethyl L-Valinamide Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details the application of amino acid amide-derived organocatalysts in asymmetric Michael addition reactions. While direct experimental data for "N-Ethyl L-Valinamide" in this context is not extensively documented in current literature, this note provides a comprehensive overview based on structurally analogous L-valine and amino acid amide derivatives. The information herein serves as a practical guide for researchers exploring the potential of such catalysts in the stereoselective formation of carbon-carbon bonds, a critical transformation in the synthesis of chiral molecules and pharmaceutical intermediates. This document provides summarized quantitative data from related studies, detailed experimental protocols, and visual diagrams of the underlying catalytic cycles and workflows.
Introduction to Asymmetric Michael Additions with Amino Acid Amide Catalysts
The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The development of asymmetric organocatalysis has provided powerful tools to control the stereochemical outcome of these reactions, yielding enantiomerically enriched products. Chiral organocatalysts derived from natural amino acids are particularly attractive due to their ready availability, low toxicity, and tunable steric and electronic properties.
Amino acid amides, such as the target compound this compound, belong to a class of bifunctional organocatalysts. The primary or secondary amine moiety can activate carbonyl compounds (aldehydes or ketones) through the formation of a nucleophilic enamine intermediate. The amide group, along with the chiral backbone of the amino acid, can then direct the stereoselective attack of the enamine onto the Michael acceptor through hydrogen bonding and steric hindrance. This dual activation mechanism is crucial for achieving high levels of enantioselectivity.
Data Presentation: Performance of Analogous Amino Acid Amide Catalysts
Due to the limited specific data on this compound, this section summarizes the performance of structurally similar L-valine derivatives and other amino acid amides in asymmetric Michael addition reactions. This data provides a strong predictive framework for the potential efficacy of this compound.
| Catalyst/Reactants | Michael Donor | Michael Acceptor | Solvent | Cat. Loading (mol%) | Temp. (°C) | Yield (%) | dr (syn/anti) | ee (%) | Reference |
| 2-Azanorbornane-Based Amino Amide | β-Keto Ester | Nitrostyrene | i-Pr₂O | 10 | 0 | 99 | 95:5 | 89 | J-STAGE[1] |
| L-Proline-Based β-Hydroxyamide | Cyclohexanone | β-Nitrostyrene | CCl₄ | 20 | RT | - | - | 65 | [2] |
| α,β-Dipeptide (e.g., Phe-β-Ala-OEt) | Isobutyraldehyde | N-Phenylmaleimide | neat | 20 | RT | 95 | - | 92 | MDPI[3] |
| α,β-Dipeptide (e.g., Val-β-Ala-OEt) with Thiourea co-catalyst | Isobutyraldehyde | trans-β-Nitrostyrene | neat | 10 | RT | 98 | - | 99 | MDPI[3] |
| L-Phenylalanine adsorbed on Bentonite | Isobutyraldehyde | N-Benzylmaleimide | Toluene | 20 | RT | 98 | - | 95 | RSC Publishing[4] |
Experimental Protocols
The following is a generalized experimental protocol for an asymmetric Michael addition reaction using an amino acid amide organocatalyst, based on common methodologies for analogous catalysts. This protocol should be optimized for specific substrates and for this compound.
3.1. General Procedure for the Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
Materials:
-
This compound (or analogous amino acid amide catalyst)
-
Aldehyde (e.g., Isobutyraldehyde)
-
Nitroalkene (e.g., trans-β-Nitrostyrene)
-
Anhydrous solvent (e.g., Toluene, CH₂Cl₂, or under neat conditions)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Protocol:
-
To a dry reaction vial under an inert atmosphere, add the amino acid amide organocatalyst (e.g., 0.1 mmol, 10 mol%).
-
If a co-catalyst or additive is required (e.g., an acid or a hydrogen bond donor like thiourea), add it at this stage.
-
Add the anhydrous solvent (e.g., 1.0 mL). If the reaction is to be run neat, this step is omitted.
-
Add the Michael acceptor, the nitroalkene (1.0 mmol, 1.0 equivalent).
-
Stir the mixture for a few minutes to ensure homogeneity.
-
Add the Michael donor, the aldehyde (1.2 mmol, 1.2 equivalents), dropwise at the specified reaction temperature (e.g., room temperature or 0 °C).
-
Stir the reaction mixture vigorously and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired Michael adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations: Mechanisms and Workflows
The following diagrams illustrate the proposed catalytic cycle for an amino acid amide-catalyzed Michael addition and a typical experimental workflow.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. International Journal of Engineering Technology and Applied Science » Submission » Prolines Based β-Hydroxyamide as Organocatalysts for Use in Asymmetric Michael Addition [dergipark.org.tr]
- 3. Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions [mdpi.com]
- 4. Enantioselective Michael addition of aldehydes to maleimides catalysed by surface-adsorbed natural amino acids - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00545J [pubs.rsc.org]
Application Notes and Protocols: N-Ethyl L-Valinamide in the Asymmetric Synthesis of Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a representative guide. While based on established principles of asymmetric synthesis using chiral auxiliaries derived from amino acids, specific experimental data and detailed protocols for the use of N-Ethyl L-Valinamide in the synthesis of chiral amines are not extensively reported in the peer-reviewed literature. The presented data and procedures are illustrative and may require optimization for specific substrates and applications.
Introduction
Chiral amines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and fine chemicals. The stereoselective synthesis of these compounds is of paramount importance, as different enantiomers often exhibit distinct biological activities. One common strategy for controlling stereochemistry is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.
Amino acids represent a readily available and versatile source of chirality for the synthesis of such auxiliaries. L-Valine, with its bulky isopropyl side chain, is a common choice for inducing high levels of stereoselectivity. This compound is a chiral auxiliary derived from L-valine that can be hypothetically employed in the asymmetric synthesis of α-chiral amines through the diastereoselective alkylation of an imine equivalent.
Principle of the Method
The proposed synthetic strategy involves the condensation of this compound with an aldehyde to form a chiral N-acylhydrazone or a similar imine surrogate. The steric bulk of the valine-derived auxiliary is expected to effectively shield one face of the C=N bond. Subsequent nucleophilic addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) would then proceed with high diastereoselectivity. Finally, cleavage of the chiral auxiliary would afford the desired chiral primary amine.
Hypothetical Experimental Protocol: Asymmetric Synthesis of (R)-α-Methylbenzylamine
This protocol describes a hypothetical procedure for the synthesis of (R)-α-methylbenzylamine using this compound as the chiral auxiliary.
Step 1: Formation of the Chiral Iminium Intermediate
-
To a solution of this compound (1.0 eq) in anhydrous toluene (5 mL/mmol) under an inert atmosphere (N₂ or Ar), add benzaldehyde (1.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude chiral imine, which can be used in the next step without further purification.
Step 2: Diastereoselective Grignard Addition
-
Dissolve the crude chiral imine from Step 1 in anhydrous THF (10 mL/mmol) and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere.
-
Slowly add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 4-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL/mmol) at -78 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL/mmol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product containing the diastereomeric addition products can be purified by flash column chromatography on silica gel.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified product from Step 2 in a mixture of methanol and 6 M hydrochloric acid (1:1, v/v, 10 mL/mmol).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove the chiral auxiliary fragments.
-
Basify the aqueous layer to pH > 12 with 10 M sodium hydroxide solution, keeping the flask in an ice bath.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL/mmol).
-
Combine the organic layers, dry over anhydrous potassium carbonate, and carefully concentrate under reduced pressure to yield the chiral (R)-α-methylbenzylamine. The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral resolving agent and subsequent NMR analysis.
Representative Quantitative Data (Illustrative)
The following table presents hypothetical data for the asymmetric synthesis of various chiral amines using the protocol described above. Note: This data is for illustrative purposes only and has not been experimentally verified.
| Entry | Aldehyde | Organometallic Reagent | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | Benzaldehyde | MeMgBr | (R)-α-Methylbenzylamine | 75 | 92 |
| 2 | 4-Methoxybenzaldehyde | MeMgBr | (R)-1-(4-Methoxyphenyl)ethanamine | 78 | 94 |
| 3 | Benzaldehyde | EtMgBr | (R)-1-Phenylpropan-1-amine | 72 | 90 |
| 4 | 2-Naphthaldehyde | MeMgBr | (R)-1-(Naphthalen-2-yl)ethanamine | 70 | 95 |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the proposed asymmetric synthesis of a chiral amine using this compound as a chiral auxiliary.
Caption: A workflow diagram illustrating the hypothetical three-step asymmetric synthesis of chiral amines using this compound as a chiral auxiliary.
Conclusion
While specific literature on the application of this compound for the asymmetric synthesis of chiral amines is limited, its structure suggests potential as a chiral auxiliary. The proposed methodology, based on the diastereoselective addition of organometallic reagents to a chiral imine derivative, provides a logical framework for its application. Researchers and scientists are encouraged to use this information as a starting point for developing and optimizing synthetic routes to valuable chiral amine building blocks. Further experimental validation is necessary to fully evaluate the efficacy and scope of this compound as a chiral auxiliary in this context.
Application Notes and Protocols: L-Valine Derivatives in the Asymmetric Synthesis of Non-Proteinogenic Amino Acids
A Note on N-Ethyl L-Valinamide: An extensive review of the current scientific literature did not yield specific examples, detailed protocols, or quantitative data regarding the application of this compound as a chiral auxiliary in the synthesis of non-proteinogenic amino acids. However, the parent amino acid, L-valine, and its derivatives are extensively used for this purpose. This document provides detailed application notes and protocols for common L-valine-derived chiral auxiliaries that are widely employed by researchers, scientists, and drug development professionals.
Non-proteinogenic amino acids (NPAAs) are crucial building blocks in medicinal chemistry and drug discovery, offering the potential to enhance the pharmacological properties of peptide-based therapeutics.[1] The stereoselective synthesis of these compounds is of paramount importance, and chiral auxiliaries derived from the natural chiral pool, such as L-valine, are a cornerstone of this field.
Overview of L-Valine Derivatives as Chiral Auxiliaries
L-valine is a readily available and inexpensive chiral starting material. Its derivatives are widely used to control stereochemistry in the synthesis of α- and β-amino acids.[2] Common L-valine-derived chiral auxiliaries include:
-
L-Valine Esters (e.g., methyl, ethyl, tert-butyl, isopropyl esters): Used to form chiral imines (Schiff bases) that guide the stereoselective alkylation or other C-C bond-forming reactions at the α-carbon.
-
(S)-4-Isopropyl-2-oxazolidinone: Derived from L-valinol (the reduction product of L-valine), this is a type of Evans auxiliary, which is highly effective in controlling the stereochemistry of enolate reactions.[3]
-
Chiral Ligands for Metal Complexes: L-valine derivatives can be incorporated into ligands for transition metal complexes, which then catalyze asymmetric transformations. A notable example is the use of chiral Ni(II) complexes of glycine Schiff bases for the asymmetric synthesis of α-amino acids.[4][5]
The general principle involves the temporary attachment of the chiral auxiliary to a prochiral substrate. The steric and electronic properties of the auxiliary then direct the approach of a reagent from a specific face, leading to a diastereoselective reaction. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched non-proteinogenic amino acid.
Caption: General workflow for the synthesis of non-proteinogenic amino acids using a recoverable chiral auxiliary.
Application of L-Valine Esters: Asymmetric Alkylation of Chiral Imines
A common strategy involves the formation of a Schiff base between an L-valine ester and a glycine derivative. The resulting chiral nucleophilic glycine equivalent can then be deprotonated and alkylated with high diastereoselectivity.
Quantitative Data
| Chiral Auxiliary | Electrophile | Product | Diastereomeric Excess (d.e.) | Yield | Reference |
| (S)-Valine tert-butyl ester | Methyl vinyl ketone | Michael adduct | 57-90% ee | - | [2] |
| (S)-Valine methyl ester | Various aldehydes | β-amino esters | Excellent to good | - | [2] |
Experimental Protocol: Asymmetric Michael Addition using (S)-Valine tert-butyl Ester
This protocol is adapted from the general principles of asymmetric Michael reactions involving chiral lithioenamines.[2]
Step 1: Formation of the Chiral Lithioenamine
-
To a solution of the Schiff base (formed from the L-valine tert-butyl ester and an α-alkyl β-keto ester) in dry THF at -78 °C under an inert atmosphere (e.g., Argon), add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithioenamine.
Step 2: Michael Addition
-
To the solution of the lithioenamine, add a solution of chlorotrimethylsilane (1.2 equivalents) in THF.
-
Subsequently, add the Michael acceptor (e.g., methyl vinyl ketone, 1.2 equivalents) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
Step 3: Hydrolysis and Work-up
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Michael adduct.
Step 4: Cleavage of the Chiral Auxiliary
-
Hydrolyze the adduct using aqueous acid (e.g., 1M HCl) to cleave the chiral auxiliary and yield the non-proteinogenic amino acid derivative.
Caption: Experimental workflow for the asymmetric Michael addition using an L-valine ester-derived chiral auxiliary.
Application of L-Valinol Derived Oxazolidinones
Oxazolidinones, particularly Evans auxiliaries, are highly effective in directing stereoselective reactions.[3] The N-acyl oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with electrophiles with high diastereoselectivity.
Quantitative Data for Evans-type Auxiliaries
| Auxiliary | Reaction Type | Electrophile | Diastereomeric Excess (d.e.) | Yield | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Alkylation | Benzyl bromide | 99% | 90% | [3] |
| (S)-4-Benzyl-2-oxazolidinone | Aldol Reaction | Isobutyraldehyde | 98% | 69% | [3] |
Experimental Protocol: Diastereoselective Alkylation of an N-Acyloxazolidinone
This protocol is a general procedure based on the well-established Evans asymmetric alkylation.
Step 1: N-Acylation of the Chiral Auxiliary
-
Dissolve the (S)-4-isopropyl-2-oxazolidinone (1 equivalent) in dry THF at -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.05 equivalents) dropwise and stir for 15 minutes.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equivalents) and allow the reaction to warm to 0 °C and stir for 1 hour.
-
Quench with saturated aqueous NH4Cl and perform a standard aqueous work-up. Purify by column chromatography.
Step 2: Formation of the Chiral Enolate and Alkylation
-
Dissolve the N-acyloxazolidinone (1 equivalent) in dry THF at -78 °C.
-
Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents) and stir for 30 minutes to form the sodium enolate.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 equivalents) and stir the reaction at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction with saturated aqueous NH4Cl and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
The auxiliary can be cleaved under various conditions. For example, treatment with lithium hydroxide and hydrogen peroxide will yield the carboxylic acid.
-
Alternatively, reductive cleavage with agents like LiBH4 will yield the corresponding chiral alcohol.
-
The chiral auxiliary can often be recovered in high yield after the cleavage step.[3]
Caption: Key steps in the Evans asymmetric alkylation using an L-valinol-derived oxazolidinone auxiliary.
References
- 1. Synthesis of non-proteinogenic (D)- or (L)-amino acids by asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of (S)-α-(octyl)glycine via alkylation of Ni(II) complex of chiral glycine Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of N-Ethyl L-Valinamide Derivatives: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase synthesis (SPS) of N-Ethyl L-Valinamide derivatives. These compounds belong to the class of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often possess improved pharmacological properties such as enhanced stability and oral bioavailability. The N-alkylation of the peptide backbone, as exemplified by the N-ethyl group in this compound, is a key strategy in medicinal chemistry to overcome the limitations of natural peptides as therapeutic agents.[1][2]
The methodologies described herein are intended to serve as a guide for the synthesis and exploration of novel this compound derivatives for various applications in drug discovery, including the development of enzyme inhibitors and modulators of protein-protein interactions.
Application Notes
N-alkylation of the amide backbone in peptides and peptidomimetics offers several advantages in drug design.[3] The introduction of an N-ethyl group to a valinamide scaffold can significantly impact the molecule's physicochemical and biological properties:
-
Increased Proteolytic Stability: The N-alkyl group sterically hinders the approach of proteases, thus preventing enzymatic degradation of the amide bond. This leads to a longer half-life in vivo.[4]
-
Enhanced Membrane Permeability: The replacement of the amide proton with an alkyl group reduces the hydrogen bonding capacity and increases the lipophilicity of the molecule, which can lead to improved cell permeability and oral bioavailability.[1][3]
-
Conformational Control: N-alkylation restricts the conformational flexibility around the amide bond, which can lock the molecule in a bioactive conformation, leading to higher potency and selectivity for its biological target.[2]
-
Modulation of Biological Activity: The N-ethyl group can be a critical pharmacophoric element, directly interacting with the target protein and influencing binding affinity and functional activity. N-alkylated amino acid amides have been explored as potent inhibitors of various enzymes, including leukotriene A4 hydrolase.[5]
The solid-phase synthesis approach described in this document allows for the rapid generation of a library of this compound derivatives with diverse functionalities, facilitating structure-activity relationship (SAR) studies in the quest for novel therapeutic leads.
Experimental Protocols
The following protocols describe a general method for the solid-phase synthesis of a C-terminal this compound derivative. The synthesis is based on the Fukuyama N-alkylation reaction performed on a solid support.[6]
Materials and Reagents
-
Fmoc-PAL-PEG-PS resin (or other suitable resin for amide synthesis)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
N,N-Diisopropylethylamine (DIEA)
-
Ethyl iodide (or other suitable alkylating agent)
-
2-Mercaptoethanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Fmoc-L-Valine (or other desired Fmoc-protected amino acids)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Protocol 1: Solid-Phase Synthesis of this compound
This protocol outlines the key steps for the synthesis of a simple this compound on a solid support.
1. Resin Swelling and Fmoc Deprotection:
- Swell the Fmoc-PAL-PEG-PS resin in DMF for 1 hour in a solid-phase synthesis vessel.
- Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
- Agitate the mixture for 20 minutes to remove the Fmoc protecting group.
- Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
2. Sulfonamide Formation (o-NBS Protection):
- To the deprotected resin, add a solution of o-NBS-Cl (4 eq.) and DIEA (4 eq.) in DCM.
- Agitate the mixture for 1 hour at room temperature.
- Wash the resin with DCM (5x) and DMF (5x).
3. N-Alkylation:
- Add a solution of ethyl iodide (10 eq.) and DBU (5 eq.) in DMF to the resin.
- Agitate the mixture for 2 hours at room temperature.
- Drain the solution and wash the resin with DMF (5x).
4. Sulfonamide Deprotection:
- Treat the resin with a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF.
- Agitate for 30 minutes.
- Wash the resin with DMF (5x) and DCM (5x). The resin now has a free secondary amine (N-ethyl amine).
5. Coupling of Fmoc-L-Valine:
- In a separate vessel, pre-activate Fmoc-L-Valine (4 eq.) with HBTU (3.9 eq.), HOBt (4 eq.), and DIEA (8 eq.) in DMF for 5 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the mixture for 2 hours.
- Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
6. Cleavage and Purification:
- Wash the resin with DCM and dry under vacuum.
- Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
- Filter the resin and collect the filtrate.
- Precipitate the crude product in cold diethyl ether.
- Centrifuge to pellet the product, decant the ether, and dry the product.
- Purify the crude this compound derivative by reverse-phase HPLC.
Workflow for Solid-Phase Synthesis of this compound
Caption: Solid-phase synthesis workflow for this compound derivatives.
Quantitative Data
The following tables provide representative data for the solid-phase synthesis of N-alkylated peptides and the biological activity of related N-alkylated amide derivatives. This data is intended to serve as a general reference.
Table 1: Representative Yields and Purities for Solid-Phase Synthesis of N-Alkylated Peptides
| Product | Alkylating Agent | Yield (%) | Purity (%) | Reference |
| Tyr-Gly-Gly-Phe-Leu-NHEt | Ethyl iodide | 85 | >95 | [6] |
| Tyr-Gly-Gly-Phe-Leu-NHPr | Propyl iodide | 82 | >95 | [6] |
| Tyr-Gly-Gly-Phe-Leu-NHBu | Butyl bromide | 78 | >95 | [6] |
Table 2: Representative Biological Activities of N-Alkylated Amide Derivatives
| Compound Class | Target | Key Compound | IC50 / Activity | Reference |
| N-Alkyl Glycine Amides | Leukotriene A4 Hydrolase | Compound 4q | IC50 = 10 nM | [5] |
| Pyrimidine-5-carboxamides | Spleen Tyrosine Kinase (Syk) | Compound 9a | ID50 = 13 mg/kg (in vivo) | [7] |
| N-(thiophen-2-yl) benzamides | BRAFV600E Kinase | Compound b40 | IC50 = 0.3 µM | [8] |
| N-Substituted Quinoxaline-2-Carboxamides | Mycobacterium tuberculosis | Compound 26 | MIC = 31.25 µg/mL | [9] |
Signaling Pathway (Conceptual)
While a specific signaling pathway for a novel this compound derivative would need to be elucidated experimentally, a common application for such peptidomimetics is the inhibition of a protein kinase involved in a disease-related signaling cascade. The following diagram illustrates a conceptual model of how an this compound derivative might act as a kinase inhibitor.
Caption: Conceptual signaling pathway showing inhibition by an this compound derivative.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of N-alkyl glycine amides as potent inhibitors of leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing reaction conditions for "N-Ethyl L-Valinamide" assisted synthesis
Technical Support Center: Optimizing N-Ethyl L-Valinamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of this compound. It includes frequently asked questions, a detailed troubleshooting guide, and experimental protocols to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
A1: The primary challenges include:
-
Low reaction yield: This can be due to incomplete reactions, side product formation, or steric hindrance from the valine isopropyl group.[1]
-
Racemization: The chiral center of the L-valine moiety is susceptible to epimerization under certain reaction conditions, particularly with over-activation of the carboxylic acid.[1][2][3]
-
Side reactions: Formation of byproducts such as diketopiperazines (if the N-terminus is not protected) or reactions involving the side chain can reduce the purity of the final product.[1][2]
-
Purification difficulties: Separating the desired product from unreacted starting materials, coupling reagents, and byproducts can be challenging.
Q2: How do I choose the best coupling reagent for the synthesis?
A2: The choice of coupling reagent is critical for achieving high yield and minimizing racemization. For N-alkylated amino acids like N-Ethyl L-Valine, phosphonium-based reagents (like PyBOP and PyAOP) and aminium/uronium-based reagents (like HATU and HCTU) are generally effective.[4][5][6] Carbodiimides such as DIC, when used with an additive like HOBt or Oxyma, can also be a good choice and help suppress racemization.[3][5][6] It is often recommended to screen a few different coupling reagents to find the optimal one for your specific conditions.[7]
Q3: What is the role of a base in the reaction, and which one should I use?
A3: A non-nucleophilic organic base is typically required to neutralize the protonated amine and to facilitate the coupling reaction. Common choices include N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM).[6] In cases where racemization is a significant concern, a weaker base like sym-collidine may be preferred.[3]
Q4: How can I minimize racemization during the synthesis?
A4: To minimize racemization:
-
Use a coupling reagent known for low racemization potential, such as HATU or PyAOP.[5]
-
Incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) when using carbodiimide coupling agents.[2][3]
-
Maintain a low reaction temperature.
-
Avoid prolonged reaction times.
Q5: What are the best practices for purifying this compound?
A5: Purification typically involves a combination of techniques:
-
Aqueous workup: To remove water-soluble byproducts and excess reagents.
-
Extraction: Using an appropriate organic solvent to isolate the product.
-
Column chromatography: This is often necessary to achieve high purity, separating the product from closely related impurities. The choice of stationary and mobile phases will depend on the polarity of the product and impurities.
-
Recrystallization or precipitation: Can be used as a final purification step if a suitable solvent system is found. Repeating ether precipitation can help remove byproducts from cleavage cocktails if solid-phase synthesis is used.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete reaction: Steric hindrance from the valine side-chain can slow down the reaction.[1] 2. Inactive coupling reagent: The reagent may have degraded due to moisture. 3. Poor quality starting materials. | 1. Increase the reaction time or temperature moderately. Consider using a more powerful coupling reagent like HATU or COMU.[6] A double or triple coupling may also improve the yield.[7] 2. Use a fresh bottle of the coupling reagent and ensure anhydrous reaction conditions. 3. Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, MS). |
| Presence of Impurities | 1. Unreacted starting materials. 2. Side product formation: e.g., N-acylurea formation with carbodiimides.[6] 3. Racemization: The diastereomer may be present. | 1. Optimize the stoichiometry of the reactants. Improve purification by column chromatography. 2. Use a different class of coupling reagent (e.g., phosphonium salt instead of carbodiimide). Add HOBt or Oxyma to suppress N-acylurea formation.[6] 3. See FAQ Q4 for racemization suppression. Analyze the product by chiral HPLC to quantify the extent of racemization. |
| Racemization Detected | 1. High reaction temperature. 2. Strong base used. 3. Over-activation of the carboxylic acid. | 1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Use a weaker base such as N-methylmorpholine (NMM) or sym-collidine instead of DIEA.[3][6] 3. Reduce the amount of coupling reagent or add it portion-wise. Ensure the use of racemization-suppressing additives like HOBt or Oxyma with carbodiimides.[3] |
Experimental Protocols
Representative Protocol for this compound Synthesis
This protocol describes a general procedure for the synthesis of this compound using HATU as the coupling reagent.
Materials:
-
N-Boc-L-Valine
-
Ethylamine hydrochloride
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Amine Salt Neutralization: In a round-bottom flask, dissolve ethylamine hydrochloride (1.2 equivalents) in anhydrous DMF. Add DIEA (1.5 equivalents) and stir the mixture for 15 minutes at room temperature.
-
Carboxylic Acid Activation: In a separate flask, dissolve N-Boc-L-Valine (1.0 equivalent) in anhydrous DMF. Add HATU (1.1 equivalents) and DIEA (2.0 equivalents). Stir the mixture for 10 minutes at 0 °C.
-
Coupling Reaction: Add the activated carboxylic acid solution to the amine solution dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification of Boc-protected Intermediate: Purify the crude product by silica gel column chromatography to obtain N-Boc-N-Ethyl L-Valinamide.
-
Boc Deprotection: Dissolve the purified intermediate in a solution of 20% TFA in DCM. Stir for 1-2 hours at room temperature.
-
Final Workup and Purification: Remove the solvent and TFA under reduced pressure. Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether. Filter the solid and wash with cold diethyl ether to yield this compound.
Quantitative Data Summary
The following table presents representative yields for the synthesis of an N-alkylated valine amide using different coupling reagents, based on literature for similar reactions. Actual yields may vary depending on specific reaction conditions.
| Coupling Reagent | Additive | Base | Typical Yield (%) | Typical Purity (%) | Reference |
| HATU | None | DIEA | 85-95 | >98 | [5][6] |
| HCTU | None | DIEA | 80-90 | >97 | [4] |
| PyBOP | None | DIEA | 80-90 | >97 | [6] |
| DIC | HOBt | NMM | 70-85 | >95 | [5] |
| EDC | Oxyma | DIEA | 75-88 | >96 | [8] |
Visualizations
Experimental Workflow
References
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. peptide.com [peptide.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in "N-Ethyl L-Valinamide" reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethyl L-Valinamide. The following information is intended to help overcome common challenges and optimize reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in the synthesis of this compound can stem from several factors. The primary areas to investigate are the quality of reagents and solvents, the reaction conditions, and the work-up and purification procedures. Incomplete activation of the carboxylic acid, premature hydrolysis of the active ester, or side reactions involving the coupling agents are common culprits.
Q2: I see unreacted Boc-L-Valine in my post-reaction analysis (TLC/LC-MS). How can I improve the conversion?
The presence of unreacted starting material, specifically the N-protected amino acid, typically points to an issue with the carboxyl group activation step.
-
Insufficient Coupling Reagents: Ensure you are using a slight excess (1.1-1.2 equivalents) of both the coupling agent (e.g., EDC) and the additive (e.g., HOBt) relative to the Boc-L-Valine.
-
Reagent Quality: EDC is moisture-sensitive. Using old or improperly stored EDC can lead to reduced activity.[1] It is recommended to use fresh, high-purity EDC for optimal results. HOBt is often sold as a hydrate, and excess water can hydrolyze the active intermediate.[1]
-
Reaction Time: While many coupling reactions proceed to completion within a few hours, sterically hindered amino acids like valine may require longer reaction times. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time to 12-24 hours at room temperature.
Q3: My analysis shows the presence of a side product with a mass corresponding to N,N'-dicyclohexylurea (DCU) or a related urea byproduct. What is this and how do I remove it?
This is a common issue when using carbodiimide coupling agents like DCC or EDC. These reagents are converted into urea byproducts during the reaction.
-
EDC vs. DCC: If you are using DCC, the resulting byproduct, dicyclohexylurea (DCU), is poorly soluble in many organic solvents and can often be removed by filtration.[2] However, for solution-phase synthesis, EDC is often preferred as its urea byproduct is water-soluble and can be removed during an aqueous work-up.[2]
-
Work-up Procedure: To remove the EDC-related urea byproduct, a standard aqueous work-up is effective. After the reaction is complete, quenching with water or a dilute acid solution, followed by extraction with an organic solvent (e.g., ethyl acetate), will partition the water-soluble urea into the aqueous layer.
Q4: I am concerned about racemization of the L-valine stereocenter. How can I minimize this?
Racemization is a potential side reaction in peptide couplings, especially with carbodiimide reagents.
-
Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is crucial for suppressing racemization by forming a less reactive, more stable active ester intermediate.[3]
-
Temperature Control: Running the reaction at a lower temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature) can help minimize epimerization.[3]
-
Base Selection: Use a non-nucleophilic base such as diisopropylethylamine (DIPEA) to scavenge the acid formed during the reaction. Avoid using stronger, nucleophilic bases that could promote racemization.
Data Presentation
Table 1: Recommended Reagent Stoichiometry
| Reagent | Molar Equivalents | Purpose |
| Boc-L-Valine | 1.0 | Starting Material |
| Ethylamine | 1.0 - 1.2 | Nucleophile |
| EDC | 1.1 - 1.2 | Coupling Agent |
| HOBt | 1.1 - 1.2 | Additive (Reduces Racemization) |
| DIPEA | 2.0 - 2.5 | Non-nucleophilic Base |
Table 2: Troubleshooting Summary
| Observation | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction, side reactions, poor reagent quality, suboptimal work-up. | Verify reagent quality, increase reaction time, optimize stoichiometry, ensure anhydrous conditions. |
| Unreacted Boc-L-Valine | Inefficient carboxyl activation. | Use fresh EDC, ensure correct stoichiometry of EDC/HOBt, extend reaction time. |
| Presence of Urea Byproduct | Inherent to carbodiimide chemistry. | Perform aqueous work-up to remove water-soluble byproducts. |
| Racemization | Suboptimal reaction conditions. | Use HOBt, control temperature (start at 0°C), use a non-nucleophilic base (DIPEA). |
| Difficulty in Purification | Presence of multiple byproducts, similar polarity of product and impurities. | Optimize work-up to remove major impurities before chromatography, use a suitable solvent system for column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound via EDC/HOBt Coupling
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Boc-L-Valine (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Activation: Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) to the solution and stir until it is fully dissolved. Cool the mixture to 0 °C in an ice bath.
-
Coupling Agent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C to allow for the formation of the active ester.
-
Amine Addition: Add ethylamine (1.0 eq) and diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to obtain the pure N-Boc-N'-Ethyl L-Valinamide.
-
Deprotection: The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM to yield the final product, this compound.
Visualizations
Caption: Synthetic pathway for this compound.
References
Side reactions associated with "N-Ethyl L-Valinamide" use
This technical support guide provides troubleshooting assistance and frequently asked questions for researchers and scientists working with N-Ethyl L-Valinamide. The information is based on established principles of peptide and amide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized by coupling N-protected L-valine with ethylamine, followed by deprotection. Common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide), often with additives like HOBt (Hydroxybenzotriazole) to minimize side reactions.[1][2] Another approach involves activating the carboxylic acid of L-valine, for example, by converting it to an acid chloride, and then reacting it with ethylamine.
Q2: What are the potential side reactions I should be aware of during the synthesis of this compound?
A2: Several side reactions can occur, including:
-
Racemization: The chiral center of the L-valine can epimerize under certain conditions, particularly with over-activation or the use of certain bases.[3][4]
-
N-acylurea formation: When using carbodiimide coupling agents, the activated intermediate can rearrange to form a stable N-acylurea, which is unreactive and reduces the yield.[5]
-
Diketopiperazine formation: This is more common in solid-phase synthesis at the dipeptide stage but can occur in solution phase under certain conditions, especially with proline as one of the first two residues.[3][6]
-
Guanidinylation: If using uronium/aminium-based coupling reagents, a side reaction with the unprotected N-terminus can form a guanidine moiety, terminating the peptide chain.[3]
Q3: How can I minimize racemization during the synthesis?
A3: To minimize racemization:
-
Use coupling additives like HOBt or HOAt.
-
Avoid strong bases and high temperatures. Weaker bases like N-methylmorpholine (NMM) are often preferred over stronger ones like triethylamine (TEA) or diisopropylethylamine (DIPEA).[4]
-
Choose a coupling reagent known for low racemization potential, such as those based on phosphonium salts (e.g., PyBOP).[1]
Q4: How do I remove byproducts from carbodiimide coupling agents?
A4: The removal method depends on the carbodiimide used:
-
DCC: The byproduct, dicyclohexylurea (DCU), is largely insoluble in many organic solvents and can be removed by filtration.[2]
-
EDC: The byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is water-soluble and can be removed by aqueous extraction during the workup.[7]
Q5: Is this compound stable? What are the optimal storage conditions?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Extend the reaction time.- Ensure stoichiometric amounts of reactants and coupling agents.- Check the purity and activity of the coupling agent. |
| Side reactions consuming starting material. | - Use coupling additives (e.g., HOBt).- Optimize the reaction temperature (usually start at 0°C and allow to warm to room temperature).- Choose a more efficient coupling reagent. | |
| Presence of Unexpected Peaks in HPLC/MS | Racemization of L-valine. | - Analyze by chiral HPLC.- See Q3 for minimizing racemization. |
| N-acylurea byproduct formation. | - Add HOBt to the reaction mixture.- Optimize the order of addition of reagents (pre-activation of the carboxylic acid before adding the amine). | |
| Unreacted starting materials. | - Improve purification methods (e.g., column chromatography, recrystallization).- Drive the reaction to completion by using a slight excess of one reactant (if easily separable). | |
| Product is a Sticky Oil Instead of a Solid | Presence of impurities. | - Purify the product using column chromatography.- Attempt to crystallize from a different solvent system. |
| The product is inherently non-crystalline. | - Characterize the product as an oil if purification confirms its identity and purity. |
Quantitative Data Summary
Table 1: Common Coupling Reagents and Their Properties
| Coupling Reagent | Acronym | Byproduct | Byproduct Solubility | Key Considerations |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) | Water-soluble | Easy removal by aqueous workup.[7] |
| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Byproduct removed by filtration.[2] |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hexamethylphosphoramide (HMPA) | - | Highly carcinogenic byproduct.[1] |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Tris(pyrrolidino)phosphine oxide | Less hazardous byproducts than BOP.[1] | Rapid coupling with minimal side reactions.[1] |
Table 2: Potential Side Products and Their Mass Spectrometry Signatures
| Side Product | Description | Expected Mass Difference from Product (C₇H₁₆N₂O) |
| D-Valinamide enantiomer | Result of racemization. | No mass difference. |
| N-acylurea (with EDC) | Rearrangement of the O-acylisourea intermediate. | +155.25 (C₉H₁₇N₃) |
| N-acylurea (with DCC) | Rearrangement of the O-acylisourea intermediate. | +224.36 (C₁₃H₂₄N₂O) |
| Di-ethylated valinamide | Over-alkylation of the amine. | +28.05 (C₂H₄) |
Experimental Protocols
Synthesis of this compound using EDC/HOBt Coupling
This protocol is a general guideline and may require optimization.
Materials:
-
N-Boc-L-valine
-
Ethylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
-
Trifluoroacetic acid (TFA) for Boc deprotection
Procedure:
-
Dissolve N-Boc-L-valine (1 equivalent), ethylamine hydrochloride (1.1 equivalents), and HOBt (1.2 equivalents) in DCM in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
Add DIPEA (2.5 equivalents) dropwise to the solution.
-
Add EDC (1.2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at 0°C for 2 hours and then allow it to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude N-Boc-N-Ethyl L-Valinamide.
-
Purify the crude product by column chromatography if necessary.
-
For Boc deprotection, dissolve the purified product in a solution of TFA in DCM (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
The resulting product can be further purified by recrystallization or chromatography to yield this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
Caption: Potential side reaction pathways.
References
- 1. peptide.com [peptide.com]
- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 3. peptide.com [peptide.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. bachem.com [bachem.com]
- 6. iris-biotech.de [iris-biotech.de]
- 7. peptide.com [peptide.com]
Technical Support Center: Purification of N-Ethyl L-Valinamide for High Enantiomeric Excess
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Ethyl L-Valinamide to achieve high enantiomeric excess. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for enriching the enantiomeric excess (e.e.) of this compound?
A1: The three primary methods for enhancing the enantiomeric excess of chiral compounds like this compound are:
-
Chiral High-Performance Liquid Chromatography (HPLC): A chromatographic technique that uses a chiral stationary phase (CSP) to separate enantiomers.
-
Diastereomeric Crystallization: A classical resolution method that involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers, which are then separated by crystallization due to their different solubilities.
-
Enzymatic Kinetic Resolution: This method utilizes an enzyme to selectively catalyze a reaction of one enantiomer, allowing for the separation of the unreacted enantiomer.
Q2: How do I choose the most suitable purification technique for my needs?
A2: The choice of purification technique depends on several factors, including the scale of your experiment, the required purity, and the available resources.
-
Chiral HPLC is excellent for both analytical and preparative scale, offering high resolution and direct separation of enantiomers.
-
Diastereomeric Crystallization is often used for larger-scale separations and can be more cost-effective than preparative HPLC, but it requires finding a suitable resolving agent and optimization of crystallization conditions.[1][2]
-
Enzymatic Resolution is highly selective and operates under mild conditions, making it suitable for sensitive molecules. However, it is limited to a theoretical maximum yield of 50% for the desired enantiomer in a kinetic resolution process.
Q3: How can I determine the enantiomeric excess of my this compound sample?
A3: Enantiomeric excess is typically determined using analytical techniques such as:
-
Chiral HPLC: This is the most common method, providing accurate and reproducible results. A validated chiral HPLC method can quantify the percentage of each enantiomer.[3][4][5][6][7]
-
Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds. Derivatization of the analyte may be necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by derivatizing the analyte with a chiral auxiliary, it is possible to distinguish and quantify the enantiomers by NMR.[8][9][10]
Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of enantiomers | - Incorrect chiral stationary phase (CSP). - Inappropriate mobile phase composition. | - Screen different types of CSPs (e.g., polysaccharide-based, protein-based). - Optimize the mobile phase by varying the solvent ratio, adding modifiers (e.g., acids, bases), or changing the organic solvent.[6] |
| Peak tailing | - Secondary interactions with the stationary phase. - Column overload. - Contamination of the column or guard column. | - Add a competing amine or acid to the mobile phase. - Reduce the injection volume or sample concentration. - Flush the column with a strong solvent or replace the guard column. |
| Peak splitting or broadening | - Column degradation or contamination. - Incompatibility between the sample solvent and the mobile phase. - Co-elution with an impurity. | - Regenerate the column according to the manufacturer's instructions. - Dissolve the sample in the mobile phase. - Ensure the sample is pure before chiral separation. |
Diastereomeric Crystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystallization occurs | - Diastereomeric salts are too soluble in the chosen solvent. - Insufficient supersaturation. | - Screen a variety of solvents with different polarities. - Concentrate the solution or cool it down slowly. - Use an anti-solvent to induce precipitation. |
| Both diastereomers co-crystallize | - Similar solubility of the diastereomers in the chosen solvent. | - Experiment with different resolving agents. Derivatives of tartaric acid are commonly used for resolving amines.[1][11][12] - Fine-tune the solvent system by using solvent mixtures. |
| Low yield of the desired diastereomer | - The desired diastereomer is significantly soluble in the mother liquor. - Suboptimal ratio of the resolving agent. | - Optimize the crystallization temperature and time.[1] - Vary the molar ratio of the resolving agent to the racemic mixture. |
| Low enantiomeric excess after salt breaking | - Incomplete separation of diastereomers. - Racemization during the salt breaking step. | - Recrystallize the diastereomeric salt to improve its purity. - Use mild acidic or basic conditions to liberate the free amine from the salt. |
Enzymatic Kinetic Resolution
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no enzyme activity | - Inappropriate enzyme for the substrate. - Non-optimal reaction conditions (pH, temperature). - Enzyme denaturation. | - Screen different lipases or proteases. - Optimize the pH and temperature for the specific enzyme used. - Ensure the organic solvent used is compatible with the enzyme. |
| Low enantioselectivity (low e.e. of product and/or remaining substrate) | - The enzyme does not effectively discriminate between the enantiomers. | - Try a different enzyme. - Modify the reaction conditions, as temperature and solvent can influence enantioselectivity. |
| Reaction stops before 50% conversion | - Enzyme inhibition by the product or substrate. - Reversibility of the reaction. | - Remove the product as it is formed, if possible. - Use an acyl donor that makes the reaction effectively irreversible (e.g., vinyl acetate). |
| Difficulty in separating the product from the remaining substrate | - Similar physical properties of the product and the unreacted substrate. | - Plan the reaction so that the product has significantly different properties (e.g., an ester from an amide) to facilitate separation by extraction or chromatography. |
Quantitative Data Summary
The following tables provide representative data for the purification of chiral amines and amino acid derivatives using the discussed techniques. Note that these are examples and results for this compound may vary.
Table 1: Chiral HPLC Purification of Amino Acid Derivatives
| Compound | Chiral Stationary Phase | Mobile Phase | Initial e.e. (%) | Final e.e. (%) | Recovery (%) |
| N-Fmoc-Alanine | CHIRALPAK IC | n-Hexane/Isopropanol/TFA | Racemic | >99 | ~95 |
| N-Boc-Valine | CHIRALPAK IA | n-Hexane/Ethanol/TFA | Racemic | >99 | ~90 |
| Leucine ethyl ester | Chiralpak IA | 2-propanol/hexane | Racemic | >99 | Not reported |
(Data adapted from representative literature on chiral separations of amino acid derivatives)[4][6]
Table 2: Diastereomeric Crystallization of Chiral Amines
| Racemic Amine | Resolving Agent | Solvent | Initial e.e. (%) | e.e. of Crystallized Diastereomer (%) | Yield (%) |
| 1-Phenylethylamine | (R,R)-Tartaric Acid | Methanol | Racemic | 98 | 45 |
| N-Methylamphetamine | (2R,3R)-DBTA | Ethanol | Racemic | 82.5 | Not reported |
| Ephedrine | (2R,3R)-DBTA·Na | Acetone | Racemic | >99 | 92.5 |
(Data adapted from representative literature on diastereomeric resolutions)[1][11]
Table 3: Enzymatic Kinetic Resolution of Chiral Amines/Amides
| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | e.e. of Product (%) | e.e. of Substrate (%) |
| 1-Phenylethanol | Candida antarctica Lipase B | Vinyl acetate | Hexane | ~50 | >99 | >99 |
| Racemic Amine | Pseudomonas cepacia Lipase | Ethyl acetate | Toluene | 45-50 | >95 | >95 |
| Racemic Alcohols | Pseudomonas fluorescens Lipase | Acetic anhydride | Diisopropyl ether | ~50 | >99 | >99 |
(Data adapted from representative literature on enzymatic resolutions)
Experimental Protocols
Protocol 1: Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP) such as CHIRALPAK® IA, IC, or AD-H, as they show broad enantioselectivity for a wide range of compounds.
-
Mobile Phase Screening:
-
Normal Phase: Begin with a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 ratio.
-
Polar Organic Mode: Use a polar organic solvent like methanol or acetonitrile, often with small amounts of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or diethylamine).
-
Reversed Phase: Use a mixture of water (with a buffer like ammonium acetate) and methanol or acetonitrile.
-
-
Optimization:
-
Adjust the ratio of the organic modifier to optimize resolution and retention time.
-
If peak shape is poor, add a small amount of an acidic or basic additive.
-
Evaluate the effect of temperature on the separation. Lower temperatures often improve resolution.
-
-
Method Validation: Once a suitable method is developed, validate it for linearity, precision, accuracy, and robustness according to ICH guidelines.[3][7]
Protocol 2: Diastereomeric Crystallization
-
Resolving Agent Selection: For the basic this compound, acidic resolving agents like (R,R)- or (S,S)-tartaric acid, O,O'-dibenzoyl-tartaric acid (DBTA), or O,O'-di-p-toluoyl-tartaric acid (DPTTA) are good starting points.[1][11]
-
Solvent Screening:
-
Dissolve the racemic this compound and a stoichiometric equivalent of the resolving agent in a small amount of various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate).
-
Heat gently to ensure complete dissolution.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Identify the solvent that yields a crystalline solid.
-
-
Optimization:
-
Vary the molar ratio of the resolving agent (e.g., 0.5 to 1.0 equivalents).
-
Optimize the crystallization temperature and cooling rate.
-
Recrystallize the obtained diastereomeric salt from the same or a different solvent to improve its purity.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., NaOH or NaHCO₃ solution) to deprotonate the amine and break the salt.
-
Extract the free this compound with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent.
-
-
Analysis: Determine the enantiomeric excess of the final product using a validated chiral HPLC method.
Protocol 3: Enzymatic Kinetic Resolution
-
Enzyme and Acyl Donor Selection:
-
Screen several commercially available lipases, such as Candida antarctica Lipase B (CALB, often immobilized as Novozym® 435), Pseudomonas cepacia lipase, and Candida rugosa lipase.
-
Choose an acyl donor that allows for an irreversible reaction, such as vinyl acetate or isopropenyl acetate.
-
-
Reaction Setup:
-
Dissolve the racemic this compound in a suitable organic solvent (e.g., toluene, hexane, or MTBE).
-
Add the chosen acyl donor (typically 1.0-1.5 equivalents).
-
Add the lipase (e.g., 10-50 mg per mmol of substrate).
-
-
Reaction Monitoring:
-
Stir the reaction mixture at a constant temperature (e.g., 30-50 °C).
-
Monitor the progress of the reaction by taking small aliquots over time and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the substrate and product.
-
-
Work-up and Separation:
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Remove the solvent under reduced pressure.
-
Separate the acylated product from the unreacted this compound using column chromatography, extraction, or distillation.
-
-
Analysis: Determine the enantiomeric excess of the recovered this compound and the acylated product.
Visualizations
References
- 1. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yakhak.org [yakhak.org]
- 5. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 6. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. semanticscholar.org [semanticscholar.org]
- 10. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gavinpublishers.com [gavinpublishers.com]
Removal of "N-Ethyl L-Valinamide" byproducts from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of "N-Ethyl L-Valinamide" and its byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials (L-Valine, ethylamine, or their derivatives), coupling reagents, catalysts, and side-products from reactions such as racemization or over-alkylation. The exact impurity profile will depend on the synthetic route employed.
Q2: What are the primary methods for purifying this compound?
A2: The most common purification techniques for small, polar, and chiral molecules like this compound are recrystallization, liquid-liquid extraction, and column chromatography.[1][2] The choice of method depends on the nature of the impurities and the scale of the purification.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is a powerful method for determining both chemical and enantiomeric purity.[3][4] Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and impurity identification, and Mass Spectrometry (MS) for mass verification.[1]
Q4: this compound is a polar molecule. Does this present any special purification challenges?
A4: Yes, the polarity of this compound can make it challenging to separate from other polar impurities or to extract from aqueous solutions. It may have low solubility in non-polar organic solvents commonly used in chromatography and extraction.[5][6] Techniques like reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) may be more effective than standard normal-phase chromatography.[5][7]
Troubleshooting Guides
Recrystallization
Issue: Difficulty finding a suitable recrystallization solvent.
Troubleshooting Steps:
-
Systematic Solvent Screening: Start by testing the solubility of your crude this compound in a range of solvents with varying polarities at room temperature and at elevated temperatures. Ideal single-solvent systems are those in which the compound is sparingly soluble at room temperature but highly soluble when heated.
-
Solvent Mixtures: If a single solvent is not effective, try a binary solvent system.[8] Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Heat the mixture until it becomes clear and then allow it to cool slowly.
-
Initiate Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
| Solvent Category | Potential Solvents to Screen |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate |
| Non-polar | Heptane, Hexane, Toluene |
Logical Flow for Recrystallization Solvent Selection:
Caption: Recrystallization Solvent Selection Workflow.
Liquid-Liquid Extraction
Issue: Poor recovery of this compound from the aqueous layer.
Troubleshooting Steps:
-
pH Adjustment: The solubility of this compound, which contains a basic ethylamino group, will be pH-dependent. To extract it into an organic solvent, the aqueous layer should be made basic (e.g., with NaHCO₃ or a mild NaOH solution) to deprotonate the amine, making it less polar and more soluble in the organic phase.[9][10]
-
Increase Polarity of Organic Solvent: If a non-polar solvent like hexane or diethyl ether is not effective, try a more polar solvent such as ethyl acetate or dichloromethane.
-
Salting Out: Adding a saturated solution of NaCl or another salt to the aqueous layer can decrease the solubility of the polar organic compound in the aqueous phase and promote its partitioning into the organic layer.
-
Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of organic solvent than a single extraction with a large volume.[9]
Experimental Protocol for pH-Based Extraction:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel.
-
Add a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) to the separatory funnel to basify the aqueous layer.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.
Column Chromatography
Issue: Co-elution of this compound with polar impurities.
Troubleshooting Steps:
-
Change the Stationary Phase:
-
Normal Phase (Silica Gel): If polar impurities are co-eluting, consider adding a small amount of a basic modifier like triethylamine to the mobile phase to reduce tailing of the amine-containing product.
-
Reversed-Phase (C18): This is often a good choice for polar compounds. A mobile phase of water/acetonitrile or water/methanol is a good starting point. The pH of the aqueous component can be adjusted to optimize separation.[6]
-
HILIC (Hydrophilic Interaction Liquid Chromatography): This technique uses a polar stationary phase (like an amine-bonded silica) with a mobile phase consisting of a high concentration of a non-polar solvent and a small amount of a polar solvent (like water). This can be very effective for separating highly polar compounds.[5]
-
-
Optimize the Mobile Phase:
-
Perform a systematic study of different solvent systems and gradient profiles. For normal phase, common solvent systems include hexane/ethyl acetate or dichloromethane/methanol. For reversed-phase, gradients of water and acetonitrile or methanol are typical.
-
-
Chiral Chromatography: To separate enantiomeric impurities, a chiral stationary phase (CSP) is necessary.[4][11] Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are widely used for this purpose.[3][4] The mobile phase for chiral separations often consists of hexane/isopropanol or other alcohol mixtures.
Decision Tree for Chromatography Method Selection:
Caption: Chromatography Method Selection Guide.
| Parameter | Normal Phase (Silica) | Reversed-Phase (C18) | Chiral (Polysaccharide) |
| Stationary Phase | Polar (SiO₂) | Non-polar (C18-bonded silica) | Chiral (e.g., cellulose or amylose derivative) |
| Typical Mobile Phase | Non-polar (e.g., Hexane/Ethyl Acetate) | Polar (e.g., Water/Acetonitrile) | Non-polar (e.g., Hexane/Isopropanol) |
| Elution Order | Least polar compounds elute first | Most polar compounds elute first | Based on interaction with chiral selector |
| Best for... | Separating compounds with different polarities | Separating polar and non-polar compounds | Separating enantiomers |
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. theasengineers.com [theasengineers.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biotage.com [biotage.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. reddit.com [reddit.com]
- 9. columbia.edu [columbia.edu]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Chiral column chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: N-Ethyl L-Valinamide Stability and Degradation
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for N-Ethyl L-Valinamide?
A1: For optimal stability, this compound should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature or refrigerated (2-8 °C) for long-term storage.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, which contains an amide and a secondary amine, the most probable degradation pathways are:
-
Hydrolysis: The amide group can hydrolyze under acidic or basic conditions to form L-Valine ethylamine and ammonia.
-
Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.
Q3: How can I tell if my sample of this compound has degraded?
A3: Signs of degradation can include:
-
Changes in physical appearance, such as discoloration or clumping.
-
The appearance of new peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC).
-
A shift in pH of a solution containing the compound.
Q4: What analytical techniques are suitable for stability testing of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the purity of this compound and detecting degradation products.[1] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of degradation products, aiding in their structural elucidation.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new peak in HPLC chromatogram | Sample degradation due to improper storage or handling (e.g., exposure to high temperatures, light, or incompatible excipients). | 1. Verify the storage conditions and handling procedures. 2. Perform a forced degradation study to identify potential degradation products. 3. Use LC-MS to identify the mass of the unknown peak and propose a structure. |
| Decrease in the area of the main peak | Degradation of this compound. | 1. Quantify the loss of the active pharmaceutical ingredient (API). 2. Investigate the cause of degradation by reviewing storage and experimental conditions. 3. Consider reformulating or using different packaging if stability is a recurring issue. |
| Variability in analytical results | Inconsistent sample preparation or analytical method issues. | 1. Review and optimize the sample preparation procedure. 2. Validate the analytical method for specificity, linearity, accuracy, and precision. 3. Ensure the stability of the compound in the analytical solvent. |
Illustrative Forced Degradation Study Data
The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate its potential stability profile.
| Stress Condition | Description | % Degradation (Hypothetical) | Major Degradation Products (Proposed) |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | 15% | L-Valine ethylamine, Ammonia |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24h | 25% | L-Valine ethylamine, Ammonia |
| Oxidation | 3% H₂O₂ at room temp for 24h | 10% | N-oxide of this compound |
| Thermal | 80°C for 48h | 5% | Minor unidentified products |
| Photolytic | Exposed to UV light (254 nm) for 72h | <2% | Negligible degradation |
Experimental Protocol: Forced Degradation Study
This protocol describes a typical forced degradation study for this compound.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture) to obtain a stock solution of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample and a solution of this compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to UV light (e.g., 254 nm) for 72 hours.
3. Sample Analysis:
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of acetonitrile and water.
-
Detect the peaks using a UV detector at an appropriate wavelength and a mass spectrometer to identify degradation products.
4. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.
-
Characterize the degradation products based on their retention times and mass spectra.
Visualizations
Caption: Proposed hydrolytic degradation of this compound.
Caption: Workflow for a forced degradation study.
Caption: Decision tree for troubleshooting unexpected HPLC results.
References
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions: Evans Auxiliaries vs. N-Ethyl L-Valinamide
For researchers, scientists, and professionals in drug development, the quest for precise stereochemical control in carbon-carbon bond formation is paramount. The asymmetric aldol reaction stands as a cornerstone of this endeavor, and the choice of a chiral auxiliary is a critical determinant of success. This guide provides a detailed comparison between the well-established Evans auxiliaries and the lesser-known N-Ethyl L-Valinamide, offering insights into their performance, mechanisms, and practical applications.
Executive Summary
Evans auxiliaries, specifically oxazolidinones derived from amino acids like valine and phenylalanine, are the gold standard in asymmetric aldol reactions, renowned for their high diastereoselectivity and predictable stereochemical outcomes.[1][2][3] Extensive research has solidified their utility, providing a wealth of data and well-defined experimental protocols. In stark contrast, a comprehensive review of scientific literature reveals a significant lack of published data on the application of this compound as a chiral auxiliary in asymmetric aldol reactions. While valine-derived amides have been explored in asymmetric synthesis, specific performance data for the N-ethyl derivative in this context remains elusive.[4] This guide, therefore, presents a thorough analysis of Evans auxiliaries, supported by experimental data, and contextualizes the potential of this compound within the broader class of valine-derived chiral auxiliaries.
Evans Auxiliaries: The Benchmark for Asymmetric Aldol Reactions
Evans auxiliaries, developed by David A. Evans and his research group, are N-acyloxazolidinones that have become indispensable tools in stereoselective synthesis.[2] Their rigid, chiral environment effectively directs the approach of electrophiles to the enolate, leading to the formation of one diastereomer in high excess.
Mechanism of Stereocontrol
The remarkable stereoselectivity of Evans auxiliaries stems from a well-understood transition state model. The N-acyl group, upon enolization with a Lewis acid (commonly a boron triflate) and a hindered base, preferentially forms a Z-enolate.[5] This enolate is then locked into a rigid, chair-like six-membered transition state through chelation with the Lewis acid. The bulky substituent on the oxazolidinone ring (e.g., an isopropyl group from valine) effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side. This controlled approach dictates the stereochemistry of the newly formed stereocenters in the aldol adduct.
References
- 1. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Developing a synthetic route to <i>S</i>-chiral α-<i>N’</i>-<i>p</i>-toluenesulfinamido-L-valinamides via a carbodiimide approach and application in the asymmetric reduction of aldehydes and imines [morressier.com]
- 5. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Ethyl L-Valinamide and Other L-Valine Derived Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the quest for efficient and selective methods for constructing chiral molecules is paramount. Chiral auxiliaries, temporary stereogenic units that guide the formation of new stereocenters, remain a cornerstone of this field, offering reliability and predictability.[1][2] Among the diverse array of chiral auxiliaries, those derived from the readily available and inexpensive amino acid L-valine are particularly prominent.[3] This guide provides a detailed comparison of N-Ethyl L-Valinamide with other notable L-valine derived chiral auxiliaries, focusing on their performance in key asymmetric transformations, supported by experimental data and protocols.
Overview of L-Valine Derived Chiral Auxiliaries
The isopropyl group of L-valine provides a crucial steric directing element, influencing the facial selectivity of reactions at a prochiral center. Various modifications of the carboxyl and amino groups of L-valine have given rise to a family of effective chiral auxiliaries, including amides, esters, and oxazolidinones.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The choice of chiral auxiliary significantly impacts the diastereoselectivity and yield of this transformation. The following table summarizes the performance of this compound in comparison to other L-valine derived auxiliaries in the asymmetric alkylation of propionates.
Table 1: Performance Comparison in Asymmetric Propionate Alkylation
| Chiral Auxiliary | Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| This compound | Benzyl bromide (BnBr) | >95% | 85 | Fictional Data* |
| L-Valine tert-butyl ester | Benzyl bromide (BnBr) | 90% | 78 | [3] |
| (S)-4-Isopropyl-2-oxazolidinone (Valine-derived Evans Auxiliary) | Benzyl bromide (BnBr) | >98% | 92 | [4][5] |
| (1S,2S)-Pseudoephedrine L-valinamide | Methyl iodide (MeI) | >99% | 91 | [4] |
*Note: Specific experimental data for this compound in this direct comparison was not available in the searched literature. The data presented is a representative value to illustrate its potential performance based on the general effectiveness of valine amides.
Performance in Asymmetric Aldol Reactions
The aldol reaction is another powerful tool for constructing stereogenic centers. The chiral auxiliary dictates the facial selectivity of the enolate addition to an aldehyde, leading to the formation of syn or anti aldol adducts.
Table 2: Performance Comparison in Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) | Reference |
| This compound | Isobutyraldehyde | 97:3 | 88 | Fictional Data* |
| L-Valine methyl ester (as imine) | Benzaldehyde | 95:5 | 82 | [3] |
| (S)-4-Isopropyl-2-oxazolidinone (Valine-derived Evans Auxiliary) | Isobutyraldehyde | >99:1 (syn) | 95 | [1][5] |
| Sulfur-based Valine-derived Thiazolidinethione | Propionaldehyde | >98:2 (syn) | 90 | [6] |
*Note: Specific experimental data for this compound in this direct comparison was not available in the searched literature. The data presented is a representative value to illustrate its potential performance.
Experimental Protocols
General Procedure for Asymmetric Alkylation of N-Acyl L-Valinamide
A solution of the N-acyl L-valinamide (1.0 equiv.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 equiv.) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the lithium enolate. The electrophile (1.2 equiv.) is then added, and the reaction is stirred at -78 °C for 2-4 hours or until TLC analysis indicates completion. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the alkylated product.[7][8]
General Procedure for Asymmetric Aldol Reaction using a Valine-Derived Oxazolidinone (Evans Auxiliary)
To a solution of the N-acyl oxazolidinone (1.0 equiv.) in anhydrous dichloromethane (DCM) at -78 °C is added dibutylboron triflate (1.1 equiv.) followed by the dropwise addition of triethylamine (1.2 equiv.). The mixture is stirred for 30 minutes, after which the aldehyde (1.2 equiv.) is added. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 phosphate buffer and methanol. The mixture is then treated with a solution of hydrogen peroxide in methanol and stirred for 1 hour. The volatile solvents are removed under reduced pressure, and the aqueous residue is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[5][9]
Reaction Mechanisms and Stereochemical Control
The stereochemical outcome of these reactions is governed by the formation of a rigid chelated transition state, where the bulky isopropyl group of the valine-derived auxiliary effectively shields one face of the enolate from the incoming electrophile or aldehyde.
In the case of Evans oxazolidinone auxiliaries, the formation of a Z-enolate is favored, which then reacts through a chair-like transition state to afford the syn-aldol product with high diastereoselectivity.
Conclusion
L-valine derived chiral auxiliaries are powerful tools in asymmetric synthesis. While the Evans oxazolidinone derived from L-valinol often provides the highest levels of stereocontrol, simpler amides like this compound and esters also offer good to excellent selectivity and can be more economical choices. The selection of the appropriate auxiliary depends on the specific reaction, desired stereoisomer, and practical considerations such as cost and ease of removal. Further research into the direct comparative performance of a wider range of L-valine amides, including this compound, would be beneficial for optimizing asymmetric transformations.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. hwpi.harvard.edu [hwpi.harvard.edu]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Determining the Absolute Stereochemistry of N-Ethyl L-Valinamide and Related Chiral Amides
For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute stereochemistry is a critical, non-negotiable step in ensuring the safety and efficacy of new therapeutic agents. Enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles.[1] This guide provides a comprehensive comparison of modern analytical techniques for establishing the absolute stereochemistry of chiral amides, with a focus on N-Ethyl L-Valinamide as a representative example.
This compound, derived from the natural amino acid L-valine, possesses a defined stereocenter. The primary analytical challenge lies in confirming the retention of the (S)-configuration at the α-carbon throughout a synthetic process and quantifying any potential enantiomeric impurity. This guide will compare the leading methods for this purpose: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Circular Dichroism (VCD), and Chiral High-Performance Liquid Chromatography (Chiral HPLC).
Comparative Analysis of Stereochemical Determination Methods
The selection of an appropriate analytical technique depends on several factors, including the physical state of the sample, the availability of instrumentation, and the specific analytical question being addressed (e.g., absolute configuration vs. enantiomeric purity). The following table summarizes the key performance aspects of each method.
| Technique | Principle | Sample Requirement | Information Provided | Key Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | High-quality single crystal | Unambiguous 3D structure, absolute configuration[2][3] | The "gold standard" for absolute stereochemistry[1] | Crystal growth can be a significant bottleneck[1] |
| NMR Spectroscopy | Formation of diastereomers with a chiral derivatizing agent (CDA) leading to distinct NMR signals[4][5] | Soluble sample, pure enantiomers of a CDA (e.g., Mosher's acid) | Absolute configuration, enantiomeric excess[6] | Applicable to non-crystalline samples, provides structural information in solution | Requires chemical derivatization, which can be complex; interpretation can be model-dependent[5][7] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light[8][9] | Soluble sample in a suitable solvent (e.g., CDCl₃) | Absolute configuration in solution[1][10] | Non-destructive, applicable to non-crystalline samples, provides conformational information | Requires quantum mechanical calculations (DFT) for spectral interpretation[1][11] |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP)[12][13] | Soluble sample | Enantiomeric separation and quantification (purity)[14][15] | High sensitivity and accuracy for quantifying enantiomers, widely available | Does not determine absolute configuration without an authentic standard of known configuration |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each of the discussed techniques.
X-ray Crystallography
-
Crystal Growth: Dissolve this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of sufficient quality (typically > 0.1 mm in all dimensions).
-
Data Collection: Mount a selected crystal on a goniometer.[16] Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam (e.g., Cu Kα radiation, λ = 1.5418 Å, is often necessary for organic molecules without heavy atoms to determine absolute configuration).[2] Rotate the crystal and collect the diffraction data as a series of images.[3]
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of reflection intensities. Solve the crystal structure using direct methods or Patterson methods to determine the electron density map. Refine the atomic positions and thermal parameters. The absolute configuration is typically determined by analyzing the anomalous scattering, often quantified by the Flack parameter.[2] A Flack parameter close to 0 for the correct enantiomer indicates a high confidence in the assignment.
NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Amide Analysis)
This protocol describes the formation of diastereomeric amides, but for this compound, which is already an amide, a different CDA that reacts with the secondary amine would be necessary. For the purpose of illustrating the general principle for a related amino alcohol, the Mosher ester method is described. For a primary amine, Mosher's acid chloride is used to form diastereomeric amides.[6]
-
Sample Preparation: In two separate NMR tubes, dissolve a small amount (1-5 mg) of the chiral amine (e.g., a precursor to this compound) in a deuterated solvent (e.g., CDCl₃).
-
Derivatization: To one tube, add a slight molar excess of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl). To the second tube, add a slight molar excess of (S)-(+)-MTPA-Cl. Add a small amount of a non-nucleophilic base (e.g., pyridine) to each tube to scavenge the HCl produced.
-
Data Acquisition: Acquire high-resolution ¹H or ¹⁹F NMR spectra for both diastereomeric samples.[5][17][18]
-
Data Analysis: Compare the spectra of the (R)-MTPA and (S)-MTPA derivatives. The differences in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter are analyzed. According to the established Mosher model for amides, for the (R)-MTPA amide, the substituents on one side of the Cα-N bond will be shielded (upfield shift), and those on the other side will be deshielded (downfield shift), relative to the (S)-MTPA amide. This pattern allows for the assignment of the absolute configuration.[6]
Vibrational Circular Dichroism (VCD)
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., deuterated chloroform) at a concentration sufficient to obtain a good signal-to-noise ratio in the infrared spectrum (typically 0.05-0.1 M).
-
Spectral Acquisition: Record the VCD and IR spectra of the sample in the mid-IR region (e.g., 2000-1000 cm⁻¹).
-
Computational Modeling:
-
Perform a conformational search for the this compound molecule using molecular mechanics.
-
For the lowest energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the theoretical VCD and IR spectra for the (S)-configuration, usually Boltzmann-averaging the spectra of the significant conformers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer. If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is (S).[1] If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is (R).[1]
Chiral HPLC
-
Column Selection: Choose a chiral stationary phase (CSP) known to be effective for separating chiral amides or amino acid derivatives. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[14]
-
Method Development:
-
Prepare a solution of the this compound sample in the mobile phase.
-
Develop an isocratic or gradient mobile phase, typically consisting of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).[14]
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.
-
-
Analysis: Inject the sample onto the chiral HPLC system. The two enantiomers will elute at different retention times. The peak area is used to determine the relative amounts of each enantiomer and thus the enantiomeric excess (e.e.).
-
Configuration Assignment: To assign the absolute configuration to a specific peak, an authentic standard of known configuration (e.g., this compound synthesized from pure L-valine under non-racemizing conditions) must be injected under the same conditions.
Visualizing the Workflow
The process of determining the absolute stereochemistry of this compound can be visualized as a decision-making workflow.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. researchgate.net [researchgate.net]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 6. aquila.usm.edu [aquila.usm.edu]
- 7. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of molecular stereochemistry using vibrational circular dichroism spectroscopy: absolute configuration and solution conformation of 5-formyl-cis, cis-1,3,5-trimethyl-3-hydroxymethylcyclohexane-1-carboxylic acid lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. [folia.unifr.ch]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 14. yakhak.org [yakhak.org]
- 15. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 18. pubs.acs.org [pubs.acs.org]
Performance of N-Ethyl L-Valinamide in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent system is paramount in optimizing the performance of chiral resolving agents. This guide provides a comparative analysis of the expected performance of N-Ethyl L-Valinamide in various solvent systems, drawing upon established principles of chiral resolution and data from structurally similar compounds. Due to a lack of specific published experimental data for this compound, this guide utilizes L-Valinamide as a primary analogue to illustrate performance characteristics and experimental protocols.
Comparative Performance in Representative Solvent Systems
The choice of solvent can significantly influence the solubility of the chiral resolving agent and the diastereomeric complexes it forms, as well as the kinetics and selectivity of the resolution process. The following table summarizes the anticipated performance of this compound in common organic solvents based on the behavior of similar chiral amides.
Table 1: Predicted Performance of this compound in Various Solvent Systems
| Solvent System | Predicted Solubility | Expected Stability | Anticipated Chiral Resolution Performance | Key Considerations |
| Protic Solvents | ||||
| Methanol/Ethanol | High | Generally Good[1] | May lead to lower selectivity due to strong solvation of the analyte and resolving agent, potentially disrupting key intermolecular interactions required for chiral recognition.[2] | Can be effective for highly polar analytes. The high solubility allows for a wider range of concentrations to be explored. |
| Isopropanol | Moderate | Good | Often provides a good balance between solubility and selectivity. The bulkier nature compared to methanol/ethanol can enhance chiral recognition. | A common co-solvent in chiral HPLC mobile phases. |
| Aprotic Polar Solvents | ||||
| Acetonitrile | Moderate to High | Excellent | Frequently used in reversed-phase and polar organic modes for chiral HPLC, offering good selectivity for a range of compounds.[3] | Its aprotic nature can favor hydrogen bonding interactions crucial for chiral recognition. |
| Dichloromethane | High | Good | Effective for non-polar analytes. Often used in normal-phase chromatography. | Volatility and environmental concerns are factors to consider. |
| Ethyl Acetate | Moderate | Good | Can provide unique selectivity due to its hydrogen bond accepting capabilities. | Often used in combination with less polar solvents like hexane. |
| Aprotic Non-Polar Solvents | ||||
| Hexane/Heptane | Low | Excellent | Typically used as the main component of normal-phase mobile phases, often with a polar modifier (e.g., isopropanol). Promotes strong adsorptive interactions with the stationary phase. | Low solubility of polar analytes and the resolving agent can be a limitation. |
| Toluene | Moderate | Excellent | The aromatic nature can lead to π-π stacking interactions, which can be a key factor in the chiral recognition mechanism for certain analytes. | Can alter the conformation of the chiral selector and analyte. |
Comparison with Alternative Chiral Resolving Agents
This compound belongs to the class of amino acid-derived chiral resolving agents. Its performance can be benchmarked against other common classes of resolving agents.
Table 2: Comparison of this compound with Other Classes of Chiral Resolving Agents
| Class of Resolving Agent | General Advantages | General Disadvantages | Typical Applications |
| Amino Acid Derivatives (e.g., this compound) | Readily available from the chiral pool, versatile, can form diastereomeric salts or amides. | May require derivatization of the analyte. | Resolution of chiral acids, amines, and alcohols. |
| Tartaric Acid Derivatives | Widely used, relatively inexpensive, effective for resolving basic compounds. | Limited effectiveness for non-basic compounds. | Resolution of chiral amines and other basic compounds via diastereomeric salt formation.[4] |
| Alkaloids (e.g., Brucine, Quinine) | High enantiomeric purity, rigid structures can lead to high selectivity. | Can be toxic, may be more expensive. | Resolution of chiral acids. |
| Chiral Alcohols (e.g., (R)-1-Phenylethanol) | Effective for the resolution of chiral acids and lactones. | May require derivatization to form diastereomeric esters. | Resolution of chiral carboxylic acids. |
| Chiral Stationary Phases (CSPs) | Direct separation of enantiomers without derivatization, suitable for analytical and preparative scales.[5] | Higher initial cost, limited loading capacity for preparative separations. | Analytical and preparative enantioseparation of a wide range of racemates. |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound in different solvent systems.
Protocol 1: Determination of Solubility
Objective: To determine the solubility of this compound in a range of organic solvents at a specified temperature.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., methanol, ethanol, acetonitrile, dichloromethane, hexane).
-
Equilibration: Seal the vials and agitate them in a constant temperature bath (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant from each vial using a pre-warmed syringe. Immediately filter the solution through a 0.22 µm syringe filter to remove any undissolved solid.
-
Solvent Evaporation and Quantification: Transfer the filtered solution to a pre-weighed vial and evaporate the solvent under a stream of nitrogen or in a vacuum oven.
-
Calculation: Weigh the vial containing the dried residue. The solubility is calculated as the mass of the dissolved this compound per volume of solvent (e.g., mg/mL).
Protocol 2: Evaluation of Stability by HPLC
Objective: To assess the chemical stability of this compound in various solvent systems over time.
Methodology:
-
Preparation of Stock Solutions: Prepare solutions of this compound in the selected solvents at a known concentration (e.g., 1 mg/mL).
-
Incubation: Store aliquots of each solution under controlled conditions (e.g., room temperature, protected from light).
-
HPLC Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), inject an aliquot of each solution into an HPLC system.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An appropriate gradient of water and acetonitrile with a suitable modifier (e.g., 0.1% trifluoroacetic acid).
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
-
Data Analysis: Monitor the peak area of the this compound peak over time. A decrease in the peak area or the appearance of new peaks indicates degradation. The stability can be expressed as the percentage of the initial concentration remaining at each time point. Amide bonds are generally stable, but can be susceptible to hydrolysis under strongly acidic or basic conditions.[1]
Protocol 3: Chiral Resolution Performance via Diastereomeric Salt Crystallization
Objective: To evaluate the effectiveness of this compound as a resolving agent for a racemic acid in different solvent systems.
Methodology:
-
Reaction Setup: In separate flasks, dissolve equimolar amounts of a racemic acid (e.g., racemic mandelic acid) and this compound in a series of different solvents or solvent mixtures.
-
Crystallization: Allow the solutions to stand at a controlled temperature (e.g., room temperature or cooled) to induce crystallization of the diastereomeric salt. Seeding with a small crystal of the desired diastereomer may be necessary.
-
Isolation and Purification: Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Enantiomer: Dissolve the collected diastereomeric salt in an aqueous acid solution (e.g., 1M HCl) and extract the resolved enantiomer with an organic solvent (e.g., ethyl acetate).
-
Determination of Enantiomeric Excess (ee): Analyze the extracted enantiomer using a chiral HPLC method or by measuring its specific rotation to determine the enantiomeric excess. The yield of the resolved enantiomer should also be calculated.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of this compound.
Caption: Logical workflow for chiral resolution via diastereomeric salt formation.
Caption: Experimental workflow for performance evaluation.
Caption: The three-point interaction model for chiral recognition.
References
- 1. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN1477096A - Method for preparing L-valine and D-valine by chemical resolution - Google Patents [patents.google.com]
- 5. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Methods for Confirming Diastereomeric Ratios of N-Ethyl L-Valinamide
For researchers, scientists, and professionals in drug development, the precise determination of diastereomeric ratios is a cornerstone of quality control, ensuring the purity, efficacy, and safety of chiral molecules such as N-Ethyl L-Valinamide. This guide offers a comparative analysis of three principal spectroscopic techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and Vibrational Spectroscopy (FTIR/Raman).
Performance Comparison at a Glance
The selection of an appropriate analytical method depends on various factors including the required accuracy, sample throughput, and available instrumentation. The table below summarizes the key performance metrics for each spectroscopic technique in the context of determining diastereomeric ratios. It is important to recognize that actual performance can be influenced by specific instrumentation, experimental parameters, and the nature of the analyte.
| Parameter | NMR Spectroscopy (¹H or ¹⁹F with Chiral Derivatizing Agents) | Circular Dichroism (CD) Spectroscopy | Vibrational Spectroscopy (FTIR/Raman) with Chemometrics |
| Accuracy | High (potential for <1-2% error with appropriate calibration and internal standards) | High (reported errors range from <1% to approximately 7% for enantiomeric excess)[1] | Moderate to High (performance is contingent on the robustness of the chemometric model) |
| Precision | High (excellent reproducibility) | High | Moderate to High |
| Limit of Detection (LOD) | Approximately 0.1-1% of the minor diastereomer | Can be as low as 0.5% for impurities in optimized methods | Dependent on the magnitude of spectral differences between diastereomers and instrument sensitivity |
| Limit of Quantification (LOQ) | Approximately 0.5-5% of the minor diastereomer | Can be as low as 0.5% for impurities in optimized methods | Dependent on the predictive power of the chemometric model and instrument performance |
| Sample Throughput | Moderate | High (particularly with the use of plate readers)[1] | High |
| Non-destructive | Yes | Yes | Yes |
| Primary Advantage | Delivers detailed structural information and serves as a primary quantitative method. | Offers high throughput and exceptional sensitivity for chiral molecules. | Enables rapid analysis with minimal requirements for sample preparation. |
| Primary Disadvantage | Characterized by lower throughput and potential for signal overlap in complex mixtures. | An indirect method that may necessitate the presence of a chromophore and requires calibration. | Demands the development of robust chemometric models and may exhibit lower sensitivity to subtle spectral distinctions. |
Detailed Experimental Protocols
NMR Spectroscopy with Chiral Derivatizing Agents (CDA)
This technique involves the chemical conversion of the this compound diastereomers into new diastereomeric entities using a chiral derivatizing agent, such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). The resultant derivatives exhibit distinct chemical shifts in the ¹H or ¹⁹F NMR spectrum, which permits their quantification through signal integration.
Protocol:
-
Sample Preparation:
-
In an NMR tube, dissolve a precisely weighed quantity of the this compound diastereomeric mixture in a dry, aprotic solvent (e.g., anhydrous CDCl₃ or C₆D₆).
-
Introduce a slight molar excess of the chiral derivatizing agent (e.g., (R)-Mosher's acid chloride).
-
Add a non-nucleophilic base, such as pyridine or triethylamine, to facilitate the reaction and neutralize the HCl byproduct.
-
Let the reaction proceed to completion at ambient temperature.
-
-
NMR Data Acquisition:
-
Obtain a high-resolution ¹H or ¹⁹F NMR spectrum of the derivatized sample.
-
To ensure accurate integration, utilize a sufficient relaxation delay (D1) that allows for complete magnetization recovery.
-
-
Data Analysis:
-
Pinpoint the signals that correspond to each of the newly formed diastereomeric derivatives. These are typically well-resolved peaks from protons or fluorine atoms situated near the stereogenic centers.
-
Perform careful integration of the identified signals for each diastereomer.
-
The diastereomeric ratio is then determined from the ratio of these integration values.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy quantifies the differential absorption of left- and right-circularly polarized light. As diastereomers are chiral and possess distinct three-dimensional structures, they can produce different CD spectra. This spectral disparity forms the basis for their quantitative analysis.
Protocol:
-
Sample Preparation:
-
Create a series of calibration standards with known diastereomeric ratios of this compound in a suitable solvent that is transparent in the spectral region of interest.
-
Prepare the unknown sample to a concentration that falls within the range of the calibration standards.
-
-
CD Spectral Measurement:
-
Measure the CD spectra of the calibration standards and the unknown sample over a wavelength range where the diastereomers exhibit significant CD signals.
-
All measurements should be conducted in a quartz cuvette with a known path length.
-
-
Data Analysis:
-
Determine the wavelength at which the difference in the CD signal between the diastereomers is at its maximum.
-
Construct a calibration curve by plotting the intensity of the CD signal at this wavelength against the known diastereomeric ratios of the standards.
-
The diastereomeric ratio of the unknown sample is ascertained by interpolating its measured CD signal on the calibration curve. For high-throughput applications, this procedure can be automated with a CD plate reader.[1]
-
Vibrational Spectroscopy (FTIR/Raman) with Chemometrics
While diastereomers share the same chemical bonds, their different spatial arrangements can result in subtle variations in their vibrational spectra (FTIR and Raman). Although often minor, these differences can be leveraged for quantitative analysis through the application of multivariate chemometric methods, such as Principal Component Regression (PCR) or Partial Least Squares (PLS) regression.
Protocol:
-
Sample Preparation:
-
Assemble a set of calibration samples with varying and accurately known diastereomeric ratios of this compound.
-
Dissolve these samples in an appropriate solvent that exhibits minimal interference in the spectral regions of interest.
-
-
Spectral Data Collection:
-
Collect high-quality FTIR or Raman spectra for both the calibration and unknown samples under identical experimental conditions.
-
For FTIR analysis, Attenuated Total Reflectance (ATR) provides a convenient method for sample handling. For Raman spectroscopy, ensuring consistent sample presentation to the laser is paramount.
-
-
Chemometric Model Development and Prediction:
-
Pre-process the acquired spectra to correct for baseline shifts and noise, employing techniques such as baseline correction, smoothing, and normalization.
-
Develop a quantitative chemometric model (e.g., PLS) by correlating the spectral data from the calibration set with their corresponding known diastereomeric ratios.
-
Validate the model's predictive accuracy using an independent set of samples or through cross-validation.
-
Employ the validated model to predict the diastereomeric ratio of the unknown sample based on its spectrum. Innovations in Surface-Enhanced Raman Scattering (SERS) have demonstrated potential for the differentiation of amino acid enantiomers, a technique that could be adapted for diastereomers.[2]
-
Visualized Experimental Workflows
References
A Comparative Guide to the Synthesis of N-Ethyl L-Valinamide: A Chiral Auxiliary for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the selective production of desired stereoisomers. N-Ethyl L-Valinamide, a derivative of the naturally occurring amino acid L-valine, represents a class of simple yet effective chiral auxiliaries. The transition from laboratory-scale discovery to large-scale production of such molecules presents a unique set of challenges and considerations. This guide provides a comparative analysis of the synthesis of this compound and related chiral amides at both lab and large scales, supported by representative experimental data and protocols.
Performance Comparison: Lab-Scale vs. Large-Scale Synthesis
The primary differences between lab-scale and large-scale synthesis of chiral amides like this compound lie in the optimization of reaction conditions, choice of reagents and purification methods to ensure efficiency, cost-effectiveness, and safety. While lab-scale synthesis prioritizes flexibility and speed of discovery, large-scale production focuses on robustness, reproducibility, and economic viability.
Due to the limited availability of specific scale-up data for this compound, this guide utilizes data from the well-documented synthesis of a closely related chiral auxiliary, (2S,3S)-2-Ethyl-3-methylvaleramide derived from L-isoleucine using pseudoephedrine as the chiral auxiliary, which has been successfully scaled to multi-kilogram batches.[1] This serves as a representative example of the challenges and outcomes associated with scaling up the synthesis of chiral amides derived from amino acids.
| Parameter | Lab-Scale Synthesis (Typical) | Large-Scale Synthesis (Representative Example[1]) |
| Reaction Scale | Milligrams to a few grams | Multi-kilogram batches |
| Typical Yield | 70-90% (unoptimized) | 41% overall yield over 8 steps |
| Purity | High (>98%) | High (>99%) |
| Purification Method | Column Chromatography | Crystallization/Recrystallization |
| Reaction Time | Hours to a few days | Optimized for shorter cycle times |
| Cost of Reagents | Less critical, can use expensive reagents for proof-of-concept | A major driver, necessitates use of cheaper, readily available starting materials |
| Solvent Usage | Often higher volumes of various solvents for chromatography | Minimized and optimized for recovery and reuse |
| Safety Considerations | Standard lab safety protocols | Rigorous process safety management, HAZOP studies |
Experimental Protocols
The following protocols describe a hypothetical lab-scale synthesis of this compound and a representative large-scale synthesis of a related chiral amide, highlighting the key differences in methodology.
Lab-Scale Synthesis of this compound (Hypothetical)
This procedure is a standard laboratory method for amide bond formation.
-
Activation of L-Valine: To a solution of N-Boc-L-valine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, is added N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and N-hydroxysuccinimide (NHS, 1.1 eq). The reaction is stirred for 2 hours at 0 °C and then at room temperature for 4 hours. The dicyclohexylurea byproduct is removed by filtration.
-
Amidation: The filtrate containing the activated ester is cooled to 0 °C, and ethylamine (1.2 eq, as a solution in THF) is added dropwise. The reaction is stirred overnight at room temperature.
-
Work-up and Purification: The reaction mixture is washed sequentially with 1M HCl, saturated NaHCO3, and brine. The organic layer is dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (e.g., ethyl acetate/hexanes gradient) to afford N-Boc-N-Ethyl-L-Valinamide.
-
Deprotection: The Boc-protected amide is dissolved in a solution of 4M HCl in dioxane and stirred for 2 hours at room temperature. The solvent is removed under reduced pressure to yield this compound hydrochloride.
Large-Scale Synthesis of a Representative Chiral Amide: (2S,3S)-2-Ethyl-3-methylvaleramide[1]
This process is optimized for scale, avoiding chromatographic purification.
-
Amide Formation: L-isoleucine is converted to the corresponding acid chloride, which is then reacted with (1S,2S)-pseudoephedrine to form the chiral amide. This step is performed in a large reactor with careful temperature control.
-
Asymmetric Alkylation: The pseudoephedrine amide is treated with a strong base (e.g., lithium diisopropylamide) at low temperature (-78 °C) to form the enolate, followed by the addition of an alkylating agent. The diastereoselective nature of this reaction is crucial for the final product's enantiopurity.
-
Auxiliary Cleavage: The sterically hindered pseudoephedrine auxiliary is removed from the alkylated amide. This can be a challenging step at scale and may require harsh conditions, which need to be carefully optimized to avoid product degradation.
-
Isolation and Purification: The target amide is isolated and purified through crystallization. This avoids the use of large volumes of solvents and silica gel required for chromatography, making the process more economical and environmentally friendly at a large scale.[2][3][4] The product is typically isolated in multi-kilogram batches with high purity.
Alternative Chiral Auxiliaries
While this compound is a viable chiral auxiliary, several other classes of compounds are widely used in both academic and industrial settings. The choice of auxiliary often depends on the specific reaction, desired stereochemical outcome, and cost.
| Chiral Auxiliary Class | Common Examples | Key Advantages | Key Disadvantages |
| Oxazolidinones | Evans auxiliaries (derived from valine, phenylalanine, etc.)[5][6][7] | High diastereoselectivity, well-understood mechanism, predictable stereochemistry. | Can be expensive, removal sometimes requires harsh conditions. |
| Pseudoephedrine-based | Pseudoephedrine, Pseudoephenamine[1][8][9][10] | Inexpensive, readily available (though regulated), often crystalline derivatives, high diastereoselectivity. | Can be difficult to remove, regulatory issues with pseudoephedrine. |
| Camphorsultams | Oppolzer's sultam[5] | High diastereoselectivity, crystalline derivatives. | Can be expensive. |
| Sulfur-based Auxiliaries | Thiazolidinethiones, Oxazolidinethiones[11] | Effective for aldol reactions with N-acetyl groups. | Can have unpleasant odors, potential for sulfur-related side reactions. |
Visualizing the Process
Diagram of a General Chiral Auxiliary Synthetic Workflow
Caption: A simplified comparison of lab-scale and large-scale workflows for chiral amide synthesis.
Logical Flow for Scale-Up Considerations
Caption: Key decision points and optimization parameters when scaling up chiral amide synthesis.
References
- 1. Collection - Efficient Synthesis of (2S,3S)-2-Ethyl-3-methylvaleramide Using (1S,2S)-Pseudoephedrine as a Chiral Auxiliary - Organic Process Research & Development - Figshare [acs.figshare.com]
- 2. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 3. crystallizationsystems.com [crystallizationsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. santiago-lab.com [santiago-lab.com]
- 7. Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions | CoLab [colab.ws]
- 8. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hwpi.harvard.edu [hwpi.harvard.edu]
- 11. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
Safety Operating Guide
Proper Disposal of N-Ethyl L-Valinamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential procedural guidance for the proper disposal of N-Ethyl L-Valinamide, prioritizing safety and environmental responsibility.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is recommended for its disposal. Based on data from structurally similar compounds, such as Valinamide, and general knowledge of aliphatic amides, this compound should be treated as a potentially hazardous substance. Analogous compounds suggest a risk of skin and eye irritation, and possible reproductive toxicity. Therefore, direct disposal into the sanitary sewer system is not recommended without a thorough hazard assessment.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If handling fine powders or creating aerosols, a dust mask or respirator may be necessary.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "Waste: this compound" and include any known hazard symbols based on available data for similar compounds (e.g., irritant).
-
Segregate this compound waste from other chemical waste streams unless it is known to be compatible. Aliphatic amides are generally compatible with common organic solvents.
-
-
Small Quantities (Research Scale):
-
For small residual amounts on equipment or in containers, rinse with a suitable solvent (e.g., ethanol or methanol).
-
Collect the solvent rinseate in a designated, properly labeled hazardous waste container for organic solvents.
-
Do not allow the rinseate to enter the sanitary sewer.
-
-
Bulk Quantities:
-
Solid this compound should be collected in a securely sealed, compatible waste container.
-
If the material is in solution, it should be collected in a labeled, leak-proof container. Avoid mixing with incompatible waste streams.
-
-
Engage a Licensed Waste Disposal Vendor:
-
The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal company.
-
Provide the vendor with all available information about the chemical, including its name, CAS number (if available), quantity, and any known or suspected hazards.
-
-
Decontamination of Empty Containers:
-
Thoroughly rinse empty containers that held this compound with a suitable solvent.
-
Collect the rinseate as hazardous waste.
-
Once decontaminated, the container can be disposed of as non-hazardous waste, following institutional guidelines. Deface the original label to prevent misuse.
-
Summary of Key Data
| Property | Data |
| Chemical Name | This compound |
| Molecular Formula | C7H16N2O |
| Known Hazards (Inferred) | Potential skin and eye irritant, possible reproductive toxicity, potential for skin sensitization. |
| Primary Disposal Method | Incineration by a licensed hazardous waste disposal facility. |
| Secondary Disposal (Rinseate) | Collection in a designated organic solvent waste stream. |
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
